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  • Product: 5-(3,4-Dichlorophenyl)isoxazole
  • CAS: 138716-63-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)isoxazole (CAS Number: 138716-63-9)

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a privileged structure in drug design.[1][2] 5-(3,4-Dichlorophenyl)isoxazole, in particular, has emerged as a molecule of significant interest due to the diverse pharmacological activities exhibited by its derivatives. The incorporation of a dichlorinated phenyl ring at the 5-position of the isoxazole core introduces specific lipophilic and electronic characteristics that can profoundly influence its interaction with biological targets. This guide provides a comprehensive technical overview of 5-(3,4-Dichlorophenyl)isoxazole, encompassing its synthesis, physicochemical properties, potential mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 5-(3,4-Dichlorophenyl)isoxazole is fundamental for its application in research and development.

PropertyValueSource
CAS Number 138716-63-9[3]
Molecular Formula C₉H₅Cl₂NO[3]
Molecular Weight 214.05 g/mol [3]
Appearance White to off-white solid (predicted)N/A
Melting Point Estimated based on isomers: ~130-140 °CBased on related compounds[4]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.N/A

Spectral Data (Predicted based on related structures):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-7.5 (m, 3H, Ar-H), ~6.9 (s, 1H, isoxazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170, ~163, ~134, ~132, ~131, ~130, ~129, ~127, ~98.

Synthesis of 5-(3,4-Dichlorophenyl)isoxazole

The synthesis of 5-substituted isoxazoles can be achieved through several reliable methods. The two most prevalent and adaptable strategies for the preparation of 5-(3,4-Dichlorophenyl)isoxazole are the reaction of a chalcone intermediate with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Method 1: From Chalcone Precursor

This is a robust and widely employed two-step synthesis.

Experimental Workflow:

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A 3,4-Dichloroacetophenone C Chalcone Intermediate A->C Base (e.g., NaOH or KOH) Ethanol, rt B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Chalcone Intermediate F 5-(3,4-Dichlorophenyl)isoxazole D->F Base (e.g., NaOH or KOH) Ethanol, reflux E Hydroxylamine Hydrochloride E->F

Caption: Chalcone-based synthesis of 5-(3,4-Dichlorophenyl)isoxazole.

Step-by-Step Protocol:

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 3,4-dichloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole

  • A mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is refluxed in the presence of a base such as sodium hydroxide or potassium hydroxide (2 equivalents).[4]

  • The reaction is typically heated at reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Method 2: 1,3-Dipolar Cycloaddition

This method offers a highly efficient and often regioselective route to isoxazoles.

Experimental Workflow:

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition A 3,4-Dichlorobenzaldehyde Oxime B Nitrile Oxide Intermediate A->B Oxidizing Agent (e.g., NCS, Oxone) Solvent (e.g., DMF) C Nitrile Oxide Intermediate E 5-(3,4-Dichlorophenyl)isoxazole C->E [3+2] Cycloaddition Heat or Catalyst (e.g., Cu(I)) D Terminal Alkyne (e.g., Phenylacetylene) D->E

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Step-by-Step Protocol:

  • In situ generation of 3,4-Dichlorobenzonitrile Oxide: 3,4-Dichlorobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). An oxidizing agent like N-chlorosuccinimide (NCS) or Oxone is added portion-wise at room temperature.

  • Cycloaddition: To the solution containing the in situ generated nitrile oxide, a terminal alkyne such as phenylacetylene (1.2 equivalents) is added.

  • The reaction mixture is then heated, or a catalyst such as copper(I) iodide can be added to facilitate the cycloaddition at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Potential Biological Activities and Mechanisms of Action

While the specific biological profile of 5-(3,4-Dichlorophenyl)isoxazole is not extensively documented, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antifungal Activity

Derivatives of 3,4-dichlorophenyl isoxazole have demonstrated significant antifungal properties. For instance, stilbene derivatives incorporating the 3,4-dichlorophenyl isoxazole moiety have shown potent activity against the phytopathogenic fungus Botrytis cinerea, the causative agent of gray mold in various crops.[5][6]

Proposed Mechanism of Action: The antifungal effect of these derivatives is believed to involve the disruption of fungal cell membrane integrity and alterations in hyphal morphology.[5][6] The dichlorophenyl group likely enhances the lipophilicity of the molecule, facilitating its penetration into the fungal cell membrane.

Signaling Pathway Implication:

A 5-(3,4-Dichlorophenyl)isoxazole Derivative B Fungal Cell Membrane A->B Interaction C Increased Membrane Permeability B->C D Altered Hyphal Morphology B->D E Inhibition of Fungal Growth C->E D->E

Caption: Proposed antifungal mechanism of action.

Monoamine Oxidase B (MAO-B) Inhibition

Structurally similar compounds, such as 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[7]

Potential for Neuroprotective Applications: The 3,4-dichlorophenyl moiety appears to be a critical pharmacophore for MAO-B inhibition in this class of compounds. This suggests that 5-(3,4-Dichlorophenyl)isoxazole could serve as a valuable scaffold for the development of novel neuroprotective agents.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a method to evaluate the antifungal activity of 5-(3,4-Dichlorophenyl)isoxazole against a fungal strain like Botrytis cinerea.

Materials:

  • 5-(3,4-Dichlorophenyl)isoxazole

  • Fungal strain (Botrytis cinerea)

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Boscalid)[6]

  • Negative control (PDB with DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 5-(3,4-Dichlorophenyl)isoxazole in DMSO.

  • Preparation of Fungal Inoculum: Grow Botrytis cinerea on Potato Dextrose Agar (PDA) plates. Collect spores from a 7-day-old culture and suspend them in sterile PDB. Adjust the spore concentration to 1 x 10⁵ spores/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with PDB to achieve a range of final concentrations (e.g., 100 µg/mL to 0.78 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Assessment of Fungal Growth: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [1 - (OD of treated well / OD of negative control well)] x 100

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that results in a significant inhibition of fungal growth (e.g., ≥90%).

Conclusion

5-(3,4-Dichlorophenyl)isoxazole is a versatile heterocyclic compound with significant potential in both agrochemical and pharmaceutical research. Its synthesis is achievable through well-established chemical methodologies, and the biological activities of its derivatives suggest promising avenues for the development of novel antifungal and neuroprotective agents. This guide provides a foundational technical resource for researchers to further explore the chemical and biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its specific mechanisms of action and to optimize its structure for enhanced therapeutic or agrochemical efficacy.

References

  • Liu, T., Dong, X., Xue, N., Wu, R., He, Q., Yang, B., & Hu, Y. (2009). Synthesis and Biological Evaluation of 3,4-diaryl-5-aminoisoxazole Derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6279-85.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Wang, Y., et al. (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry, 69(33), 9495–9505.
  • MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552.
  • Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • Who we serve.
  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. 4(6), 2283-2287.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Chinese Chemical Society, 64(1), 15-30.
  • MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552.
  • PubMed. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. Journal of Medicinal Chemistry, 39(10), 1943-5.

Sources

Exploratory

The 3,4-Dichlorophenyl Isoxazole Scaffold: A Technical Guide for Medicinal Chemists

Abstract The isoxazole ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions. The incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions. The incorporation of a 3,4-dichlorophenyl moiety onto this scaffold has given rise to a class of compounds with a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the 3,4-dichlorophenyl isoxazole core, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for its construction, its diverse applications as an anticancer and antifungal agent, the underlying mechanisms of action, and the critical structure-activity relationships that drive its therapeutic potential. This document is designed to be a practical resource, offering not just a review of the field but also actionable insights and detailed methodologies to empower further innovation.

The Strategic Importance of the 3,4-Dichlorophenyl Isoxazole Core

The isoxazole nucleus itself is a versatile pharmacophore, present in numerous FDA-approved drugs.[1] Its unique electronic properties and the adjacent nitrogen and oxygen atoms allow for a range of non-covalent interactions with biological targets. The addition of a 3,4-dichlorophenyl group imparts several advantageous properties. The dichlorination pattern enhances lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the chlorine atoms can engage in halogen bonding and other specific interactions within protein binding pockets, often leading to increased potency and selectivity. This combination of a stable heterocyclic core and a functionally rich aromatic substituent has made the 3,4-dichlorophenyl isoxazole scaffold a fertile ground for the discovery of novel therapeutic agents.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 3,4-dichlorophenyl isoxazole derivatives is accessible through several established synthetic routes. One of the most common and versatile methods involves the cyclization of a chalcone precursor with hydroxylamine. This approach allows for significant diversity in the final product, as the substituents on both aromatic rings of the chalcone can be readily varied.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence: the synthesis of a substituted chalcone, followed by its conversion to the isoxazole.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation 3,4-Dichloroacetophenone 3,4-Dichloroacetophenone Claisen-Schmidt Claisen-Schmidt Condensation 3,4-Dichloroacetophenone->Claisen-Schmidt Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Claisen-Schmidt Chalcone 3,4-Dichlorophenyl Chalcone Precursor Claisen-Schmidt->Chalcone Cyclization Cyclization Reaction Chalcone->Cyclization Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Cyclization Isoxazole 3,4-Dichlorophenyl Isoxazole Derivative Cyclization->Isoxazole

Caption: General workflow for the synthesis of 3,4-dichlorophenyl isoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 3-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)isoxazole

This protocol provides a representative step-by-step methodology for the synthesis of a 3,4-dichlorophenyl isoxazole derivative, adapted from established procedures.[2][3][4]

Step 1: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

  • Reaction Setup: To a solution of 3,4-dichloroacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with stirring at room temperature.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl to a pH of approximately 2-3.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure chalcone.

  • Characterization: Confirm the structure of the synthesized chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 3-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)isoxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Step 1 (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (40 mL).

  • Reaction Execution: Add a 10% aqueous solution of sodium hydroxide (5 mL) to the mixture and reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3]

  • Characterization: Characterize the final isoxazole product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.[5][6]

Anticancer Applications: A Multi-pronged Attack on Malignancy

The 3,4-dichlorophenyl isoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[7][8] Derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often operating through multiple mechanisms of action.[9][10]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative 3,4-dichlorophenyl isoxazole derivatives against various cancer cell lines.

Compound IDR Group (at position 5 of isoxazole)Cancer Cell LineIC₅₀ (µM)Reference
I-a 4-MethoxyphenylMCF-7 (Breast)8.52[11]
I-b 4-ChlorophenylHCT-116 (Colon)7.14[11]
I-c 2,4-DichlorophenylHepG2 (Liver)6.38[11]
I-d 4-NitrophenylA549 (Lung)9.96[12]
I-e PhenylColo205 (Colon)7.50[13]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[14][15] This is often achieved through the intrinsic mitochondrial pathway, which involves the activation of a cascade of caspase enzymes.

Several studies have shown that isoxazole derivatives can modulate the expression of key proteins involved in apoptosis.[13][16] Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[11]

G Isoxazole 3,4-Dichlorophenyl Isoxazole Derivative Bcl2 Bcl-2 Isoxazole->Bcl2 Bax Bax Isoxazole->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome (activated Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Apoptosome->Activated_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Caspase-mediated apoptosis pathway induced by 3,4-dichlorophenyl isoxazole derivatives.

Targeting the EGFR Signaling Pathway

In addition to inducing apoptosis, certain 3,4-dichlorophenyl isoxazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11] The EGFR signaling pathway is frequently overactive in many types of cancer, leading to uncontrolled cell proliferation and survival. By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, thereby arresting tumor growth.[17]

Antifungal Applications: Combating Fungal Pathogens

The isoxazole core is a well-established pharmacophore in antifungal drug design. The 3,4-dichlorophenyl substitution pattern has been explored to develop potent agents against a variety of fungal pathogens.[18][19][20]

Quantitative Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative isoxazole derivatives against common fungal strains.

Compound IDR GroupFungal StrainMIC (µg/mL)Reference
II-a 4-(Pentyloxy)phenylCandida albicans25[20]
II-b 4-FluorophenylAspergillus niger50[21]
II-c 3,5-DichlorophenylCandida albicans12.5[22]
II-d 4-NitrophenylCandida parapsilosis6.25[23]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Similar to the well-known azole class of antifungals, many isoxazole derivatives exert their effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis.[24][25] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[26]

The key target in this pathway is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[27] Inhibition of this enzyme leads to a depletion of ergosterol and a toxic accumulation of methylated sterol precursors, which ultimately compromises the fungal cell membrane, leading to growth arrest and cell death.[28]

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Isoxazole 3,4-Dichlorophenyl Isoxazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Isoxazole->Lanosterol_Demethylase inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by 3,4-dichlorophenyl isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 3,4-dichlorophenyl isoxazole scaffold can be finely tuned by modifying the substituents at various positions. SAR studies provide crucial insights for rational drug design.

  • Substituents on the Phenyl Ring at Position 5: The nature of the substituent on the phenyl ring at the 5-position of the isoxazole has a significant impact on activity. Electron-withdrawing groups, such as nitro or additional chloro groups, often enhance both anticancer and antifungal potency.[11] This is likely due to altered electronic properties that favor binding to the target protein. Conversely, electron-donating groups like methoxy can also confer significant activity, suggesting that both electronic and steric factors play a crucial role.

  • Position of the Dichlorophenyl Group: While this guide focuses on the 3,4-dichlorophenyl moiety, it is noteworthy that the position of the chlorine atoms on the phenyl ring attached to the isoxazole core is critical. The 3,4-substitution pattern is often found to be optimal, but other patterns can lead to different activity profiles.

  • Linker and Terminal Groups: For more complex derivatives, the nature of any linker between the isoxazole core and other pharmacophores, as well as the terminal functional groups, can dramatically influence activity, solubility, and pharmacokinetic properties.

Conclusion and Future Perspectives

The 3,4-dichlorophenyl isoxazole scaffold represents a highly versatile and valuable core in modern medicinal chemistry. Its synthetic accessibility, coupled with a broad spectrum of potent biological activities, makes it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as both anticancer and antifungal agents highlights the potential for this scaffold to address significant unmet medical needs.

Future research in this area should focus on several key aspects. The exploration of novel substituents on the isoxazole and phenyl rings, guided by computational modeling and SAR data, could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, the elucidation of precise molecular targets for a wider range of derivatives will be crucial for understanding their mechanisms of action and for the development of targeted therapies. The synthesis of hybrid molecules that combine the 3,4-dichlorophenyl isoxazole core with other known pharmacophores may also yield synergistic effects and novel therapeutic applications. As our understanding of the chemical biology of this scaffold deepens, so too will its potential to contribute to the next generation of medicines.

References

  • Effects of synthetic isoxazole derivatives on apoptosis of K562 cells. (URL not available)
  • Lampronti, I., et al. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. Available at: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2014). European Journal of Medicinal Chemistry.
  • Abdel-Ghani, T. M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry. Available at: [Link]

  • Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (n.d.).
  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2017). Apoptosis. Available at: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Journal of Chemical Health Risks. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.).
  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology. Available at: [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Molecules. Available at: [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
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  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
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  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies. (n.d.).

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Foundational

An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)isoxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(3,4-dichlorophenyl)isoxazole, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3,4-dichlorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This document will delve into the fundamental molecular characteristics, synthetic pathways, and analytical validation of 5-(3,4-dichlorophenyl)isoxazole. Furthermore, we will explore its potential therapeutic applications, drawing insights from related structures and forecasting its promise in the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

5-(3,4-Dichlorophenyl)isoxazole is a substituted aromatic heterocyclic compound. The presence of the dichlorophenyl group and the isoxazole ring are key determinants of its chemical reactivity and biological interactions.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO[1]
Molecular Weight 214.05 g/mol [1]
CAS Number 138716-63-9[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from related compounds

Synthesis and Mechanistic Insights

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from the commercially available 3,4-dichlorobenzaldehyde.

G cluster_0 Step 1: Formation of Nitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldoxime 3,4-Dichlorobenzaldoxime 3,4-Dichlorobenzaldehyde->3,4-Dichlorobenzaldoxime Hydroxylamine 3,4-Dichlorobenzohydroximoyl_chloride 3,4-Dichlorobenzohydroximoyl_chloride 3,4-Dichlorobenzaldoxime->3,4-Dichlorobenzohydroximoyl_chloride Chlorinating agent (e.g., NCS) 3,4-Dichlorophenylnitrile_oxide 3,4-Dichlorophenylnitrile_oxide 3,4-Dichlorobenzohydroximoyl_chloride->3,4-Dichlorophenylnitrile_oxide Base (e.g., Triethylamine) 5-(3,4-Dichlorophenyl)isoxazole 5-(3,4-Dichlorophenyl)isoxazole 3,4-Dichlorophenylnitrile_oxide->5-(3,4-Dichlorophenyl)isoxazole [3+2] Cycloaddition Acetylene Acetylene Acetylene->5-(3,4-Dichlorophenyl)isoxazole

Caption: Proposed synthesis of 5-(3,4-Dichlorophenyl)isoxazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for isoxazole synthesis and would require optimization for this specific substrate.

Step 1: Synthesis of 3,4-Dichlorobenzaldoxime

  • To a solution of 3,4-dichlorobenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3,4-dichlorobenzaldoxime.

Step 2: In situ generation of 3,4-Dichlorophenylnitrile Oxide and Cycloaddition

  • Dissolve 3,4-dichlorobenzaldoxime (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a chlorinating agent, for example, N-chlorosuccinimide (NCS) (1.1 equivalents), and stir the mixture at room temperature.

  • After the formation of the corresponding hydroximoyl chloride, cool the reaction mixture to 0°C.

  • Slowly add a solution of a suitable base, such as triethylamine (1.2 equivalents), to generate the 3,4-dichlorophenylnitrile oxide in situ.

  • Bubble acetylene gas through the reaction mixture or use an acetylene equivalent.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(3,4-dichlorophenyl)isoxazole.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-(3,4-dichlorophenyl)isoxazole are not available in the provided search results, the expected NMR and IR spectral data can be predicted based on the analysis of closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazole and the dichlorophenyl rings.

  • Isoxazole Protons: A doublet for the proton at the C4 position and a doublet for the proton at the C3 position of the isoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

  • Dichlorophenyl Protons: The aromatic region will display signals for the three protons on the 3,4-dichlorophenyl ring, likely as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Isoxazole Carbons: Signals for the three carbons of the isoxazole ring are expected in the aromatic region, with the carbon atoms adjacent to the heteroatoms (C3 and C5) appearing at different chemical shifts.

  • Dichlorophenyl Carbons: Six distinct signals for the carbons of the dichlorophenyl ring are anticipated, with the carbons bearing the chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C=N and C=C stretching: Bands in the region of 1600-1450 cm⁻¹ corresponding to the isoxazole and phenyl rings.

  • C-O stretching: A band in the region of 1250-1000 cm⁻¹ for the C-O bond in the isoxazole ring.

  • C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Potential Therapeutic Applications and Future Directions

The isoxazole moiety is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] The presence of the 3,4-dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Antifungal Activity

A study on 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives demonstrated significant in vivo antifungal activity against Botrytis cinerea, the causative agent of gray mold in various crops.[3][4] This suggests that the 5-(3,4-dichlorophenyl)isoxazole core may be a valuable pharmacophore for the development of novel antifungal agents for agricultural or clinical use. The proposed mechanism of action for these derivatives involves altering hyphal morphology and increasing membrane permeability.[3][4]

Neuroprotective Potential

Research on a related compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, revealed potent and selective inhibition of monoamine oxidase B (MAO-B).[5][6] MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders. This finding suggests that the 3,4-dichlorophenyl group, when incorporated into a suitable heterocyclic system, can confer potent neuroprotective activity. Further investigation into the MAO inhibitory potential of 5-(3,4-dichlorophenyl)isoxazole is warranted.

Anticancer and Anti-inflammatory Potential

The broader class of isoxazole derivatives has been extensively explored for anticancer and anti-inflammatory properties. The specific substitution pattern on the phenyl ring plays a crucial role in modulating these activities. Future research should focus on screening 5-(3,4-dichlorophenyl)isoxazole and its analogs in relevant in vitro and in vivo models to assess their potential in these therapeutic areas.

Conclusion

5-(3,4-Dichlorophenyl)isoxazole is a compound with a promising molecular architecture for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure can be readily characterized by standard spectroscopic techniques. The existing literature on related compounds strongly suggests that this molecule holds potential as an antifungal and neuroprotective agent. Further dedicated research into its synthesis, biological evaluation, and structure-activity relationships is highly encouraged to fully elucidate its therapeutic value and pave the way for its application in drug development.

References

  • Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. PubMed. [Link]

  • Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. ACS Publications. [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

Sources

Exploratory

The Pharmacophore of Choice: A Technical Deep Dive into 5-Aryl-Isoxazole Derivatives

Executive Summary The 5-aryl-isoxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic profile and rigid geometry. Unlike flexible aliphatic chains, the isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-isoxazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic profile and rigid geometry. Unlike flexible aliphatic chains, the isoxazole ring functions as a bioisostere for amide bonds and aromatic rings, locking substituents into specific vectors that favor binding with enzymes like Cyclooxygenase-2 (COX-2) and receptors such as VEGFR. This guide dissects the biological activity of these derivatives, moving beyond basic observations to the mechanistic causality of their anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

Chemical Foundation: Regioselective Synthesis

The biological efficacy of 5-aryl-isoxazole derivatives is intrinsic to their synthetic purity and regiochemistry. The gold standard for generating these scaffolds is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes.

Mechanism of Assembly

The reaction proceeds via a concerted [3+2] cycloaddition.[4] The regioselectivity is governed by the electronic nature of the alkyne and the steric environment of the nitrile oxide.

Synthesis_Pathway Aldoxime Aryl Aldoxime (Precursor) NitrileOxide Nitrile Oxide (In Situ Dipole) Aldoxime->NitrileOxide Oxidation (NCS/Et3N or Chloramine-T) Transition Concerted [3+2] Transition State NitrileOxide->Transition + Alkyne Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Transition Isoxazole 3,5-Diaryl-isoxazole (Target Scaffold) Transition->Isoxazole Regioselective Cyclization

Figure 1: The 1,3-dipolar cycloaddition pathway.[4][5][6] The in situ generation of nitrile oxide prevents dimerization side-reactions, ensuring high yields of the 3,5-disubstituted isomer.

Protocol A: Regioselective Synthesis (Self-Validating)

Objective: Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.

Reagents:

  • 4-Chlorobenzaldehyde oxime (1.0 eq)[4]

  • 4-Ethynylanisole (1.1 eq)[4]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[4]

  • Triethylamine (Et3N) (1.2 eq)[4]

  • Dichloromethane (DCM) (Anhydrous)[4]

Workflow:

  • Chlorination (Validation Point): Dissolve oxime in DCM. Add NCS at 0°C. Stir for 1h. Validation: Check TLC.[4] Disappearance of oxime spot indicates conversion to hydroximoyl chloride.

  • Cycloaddition: Add alkyne to the mixture.

  • Base Addition (Critical Step): Add Et3N dropwise over 30 mins at 0°C. Causality: Slow addition prevents rapid generation of nitrile oxide, minimizing furoxan (dimer) formation.[4]

  • Workup: Wash with water, brine, dry over Na2SO4.

  • Purification: Recrystallize from ethanol. Purity Check: Melting point should be sharp (range < 2°C).[4]

Mechanistic Pharmacology

Anti-Inflammatory: The COX-2 Selectivity Logic

The 5-aryl-isoxazole moiety mimics the cyclic structure of Coxibs (e.g., Valdecoxib). The central isoxazole ring orients the two phenyl rings at an angle (~120°) that perfectly fits the hydrophobic pocket of the COX-2 enzyme, while the nitrogen atom serves as a hydrogen bond acceptor for Arg120.

COX2_Mechanism Isoxazole 5-Aryl-Isoxazole Derivative Pocket COX-2 Hydrophobic Side Pocket Isoxazole->Pocket Steric Fit (Val/Ile) Arg120 Arg-120 Residue (Gatekeeper) Isoxazole->Arg120 H-Bonding (N-atom) Inhibition Inhibition of Prostaglandin Synthesis Pocket->Inhibition Arg120->Inhibition SideEffects Reduced GI Toxicity (COX-1 Sparing) Inhibition->SideEffects Selectivity Ratio > 100

Figure 2: Molecular recognition mechanism of isoxazole derivatives within the COX-2 active site.[4]

Anticancer Activity: Multi-Target Modulation

Recent studies indicate that 5-aryl-isoxazoles do not rely on a single mechanism. They act as "dirty drugs" in a beneficial sense, hitting multiple oncogenic pathways simultaneously.

  • Tubulin Polymerization: The biaryl geometry mimics Combretastatin A-4, binding to the colchicine site and arresting cells in the G2/M phase.

  • Kinase Inhibition: Derivatives with piperazine tails (e.g., Compound 5m) have shown potent inhibition of Akt phosphorylation, leading to apoptosis in hepatocellular carcinoma (HCC) lines.[4]

Antimicrobial Potency

Derivatives bearing electron-withdrawing groups (EWG) like nitro (-NO2) or halogens (-Cl, -Br) on the 5-aryl ring exhibit bactericidal activity against MDR strains (e.g., Acinetobacter baumannii).[4] The mechanism involves membrane depolarization and interference with cell wall synthesis enzymes.

Structure-Activity Relationship (SAR) Matrix

The potency of the isoxazole scaffold is tunable. The table below summarizes the impact of specific substitutions based on recent literature.

PositionSubstituentEffectBiological Target
C-5 Aryl 3,4,5-TrimethoxyHigh Potency Tubulin / Cytotoxicity (MCF-7)
C-5 Aryl 4-Nitro / 4-ChloroHigh Potency Antimicrobial (MDR Bacteria)
C-3 Aryl 4-SulfonamideSelectivity COX-2 Enzyme
C-3 Aryl Pyridyl / HeterocycleModerate Potency Kinase Inhibition (Akt/EGFR)
Linker Piperazine / UreaEnhanced ADME Solubility & Bioavailability

Experimental Validation Protocols

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for MCF-7 and A549 cell lines.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)[4]

  • DMSO (Solubilizing agent)[4]

  • Doxorubicin (Positive Control)[4]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add isoxazole derivatives (0.1 – 100 µM). Control: Include DMSO-only wells (Vehicle control) and Doxorubicin wells.[4]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT. Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO. Shake for 15 min.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .[4] Plot dose-response curve to calculate IC50.
    
Protocol C: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial activity against S. aureus.[4]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of the derivative in Mueller-Hinton Broth (range 128 to 0.25 µg/mL).

  • Inoculation: Add bacterial suspension to each well.[4]

  • Incubation: 18-24h at 37°C.

  • Validation:

    • Sterility Control: Broth only (Must be clear).[4]

    • Growth Control:[4] Broth + Bacteria (Must be turbid).[4]

  • Endpoint: The lowest concentration with no visible growth is the MIC.[4]

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Institutes of Health (NIH).[4] Link

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Link

  • Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives. European Journal of Medicinal Chemistry. Link

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Link

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. RSC Advances. Link

Sources

Foundational

solubility profile of 5-(3,4-Dichlorophenyl)isoxazole in DMSO

An In-Depth Technical Guide to the Solubility Profile of 5-(3,4-Dichlorophenyl)isoxazole in Dimethyl Sulfoxide (DMSO) This guide provides a comprehensive framework for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(3,4-Dichlorophenyl)isoxazole in Dimethyl Sulfoxide (DMSO)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 5-(3,4-dichlorophenyl)isoxazole in dimethyl sulfoxide (DMSO). Given the critical role of solubility in the developability of novel chemical entities, this document outlines the fundamental principles, a detailed experimental protocol, and data interpretation strategies.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its biopharmaceutical and pharmacological characteristics. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in the pharmaceutical industry for its exceptional ability to dissolve a broad spectrum of compounds, making it an ideal vehicle for in vitro screening and the preparation of stock solutions.[1][2] This guide presents a robust methodology for determining the thermodynamic solubility of 5-(3,4-dichlorophenyl)isoxazole in DMSO, a compound of interest within the broader class of isoxazole derivatives known for their diverse biological activities.[3][4] The protocol described herein is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Foundational Principles: Thermodynamic versus Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure, in the presence of excess solid solute.[5][6] This value represents the true, stable solubility of the compound.

  • Kinetic Solubility , conversely, is often measured in high-throughput screening settings where a concentrated DMSO stock of the compound is diluted into an aqueous buffer.[7] This measurement can result in a supersaturated, metastable solution, which may precipitate over time.[8] Kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.[9]

For robust drug development, understanding the thermodynamic solubility is paramount as it reflects the most stable state of the system.[8] This guide focuses on the determination of thermodynamic solubility.

Physicochemical Properties of Key Components

A thorough understanding of the solute and solvent is fundamental to interpreting solubility data.

5-(3,4-Dichlorophenyl)isoxazole
  • Structure: An isoxazole ring substituted with a 3,4-dichlorophenyl group. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[3][10]

  • General Properties: As a dichlorinated aromatic compound, it is expected to be largely non-polar and hydrophobic. The isoxazole moiety introduces some polarity. Compounds with similar structures are often crystalline solids at room temperature.[11]

Dimethyl Sulfoxide (DMSO)
  • Structure: (CH₃)₂SO

  • Properties: DMSO is a highly polar, aprotic solvent.[12] It is miscible with water and a wide range of organic solvents.[1][13] Its ability to dissolve both polar and non-polar compounds makes it an invaluable solvent in drug discovery.[1][14]

Experimental Protocol for Thermodynamic Solubility Determination

This section details a step-by-step procedure for determining the thermodynamic solubility of 5-(3,4-dichlorophenyl)isoxazole in DMSO.

Materials and Equipment
Materials Equipment
5-(3,4-Dichlorophenyl)isoxazole (solid)Analytical balance
Anhydrous DMSOVortex mixer
Methanol or Acetonitrile (HPLC grade)Thermostatic shaker/incubator
2 mL microcentrifuge tubesCentrifuge
Calibrated micropipettesHigh-Performance Liquid Chromatography (HPLC) system with UV detector
Syringe filters (0.22 µm, PTFE)HPLC column (e.g., C18)
Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess 5-(3,4-Dichlorophenyl)isoxazole prep2 Add known volume of DMSO prep1->prep2 Dispense into microcentrifuge tube equil1 Vortex vigorously (2-3 min) prep2->equil1 equil2 Incubate with shaking (24-48h at 25°C) equil1->equil2 sep1 Centrifuge at high speed (e.g., 14,000 rpm, 10 min) equil2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant with appropriate solvent sep2->ana1 ana2 Quantify concentration via HPLC-UV ana1->ana2

Sources

Exploratory

A Technical Safety and Handling Guide for 5-(3,4-Dichlorophenyl)isoxazole

Preamble: Navigating Data Gaps in Novel Compound Safety This document provides a comprehensive safety and handling guide for 5-(3,4-Dichlorophenyl)isoxazole, a compound primarily utilized for research and development pur...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Gaps in Novel Compound Safety

This document provides a comprehensive safety and handling guide for 5-(3,4-Dichlorophenyl)isoxazole, a compound primarily utilized for research and development purposes. It is critical to note that, as is common with many novel research chemicals, a complete, officially sanctioned Safety Data Sheet (SDS) for this specific molecule is not publicly available. Therefore, this guide has been meticulously synthesized by extrapolating data from structurally analogous compounds, including various dichlorophenylisoxazole derivatives and related heterocyclic molecules. The recommendations herein are grounded in established principles of chemical safety and are designed to provide a robust framework for risk mitigation. The absence of specific toxicological data necessitates that this compound be handled with the utmost care, assuming it possesses the hazards identified in its closest chemical relatives.

Compound Identification and Profile

The isoxazole ring system is a foundational scaffold in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[1][2] The incorporation of a dichlorophenyl moiety suggests that 5-(3,4-Dichlorophenyl)isoxazole likely serves as a key intermediate in the synthesis of novel therapeutic or agrochemical agents, valued for its potential to interact with biological targets.[3]

Identifier Value
IUPAC Name 5-(3,4-dichlorophenyl)-1,2-oxazole
CAS Number Not assigned / Not readily available
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
Physical Form Assumed to be a solid at room temperature

Inferred Hazard Identification and Classification

Based on the hazard profiles of closely related dichlorophenyl and chlorophenyl isoxazole derivatives, 5-(3,4-Dichlorophenyl)isoxazole should be presumed to be hazardous.[4][5][6] The following GHS classifications are inferred and should be adopted for all handling, labeling, and storage protocols.

Hazard Class Category Hazard Statement Source Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5]
Hazard Relationship Diagram

The following diagram illustrates the primary exposure routes and their resulting health effects. The central node represents the chemical, with arrows pointing to the potential adverse outcomes based on the inferred classifications.

G substance 5-(3,4-Dichlorophenyl)isoxazole ingestion Ingestion substance->ingestion Exposure Route skin_contact Skin Contact substance->skin_contact Exposure Route eye_contact Eye Contact substance->eye_contact Exposure Route inhalation Inhalation (Dust) substance->inhalation Exposure Route systemic_toxicity Systemic Harm (H302) ingestion->systemic_toxicity Leads to skin_irritation Skin Irritation (H315) skin_contact->skin_irritation Leads to eye_irritation Serious Eye Irritation (H319) eye_contact->eye_irritation Leads to resp_irritation Respiratory Irritation (H335) inhalation->resp_irritation Leads to

Caption: Inferred hazard pathways for 5-(3,4-Dichlorophenyl)isoxazole.

Engineering Controls, Personal Protection, and Handling

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.

Engineering Controls

All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8] A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[5]

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required when using a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator for organic vapors and particulates is necessary.[5]

Safe Handling Protocol

Adherence to this protocol is essential to minimize exposure risk.

  • Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required personal protective equipment as detailed in section 3.2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use tools (spatulas, weigh boats) that minimize the generation of airborne dust.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated materials (gloves, weigh boats) in a designated hazardous waste container.

  • Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[4] Do not eat, drink, or smoke in the work area.[4]

Emergency and First-Aid Procedures

Prompt and correct response to an exposure is critical.

Exposure Route First-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Immediately call a poison control center or seek emergency medical attention.[4][9]
Accidental Release Measures

In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Do not create dust.[8] Ventilate the area and wash the spill site after material pickup is complete. Prevent spilled material from entering drains or waterways.[4]

Storage and Stability

Parameter Recommendation
Storage Conditions Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to protect from moisture.[4] Some related compounds recommend refrigeration (2-8°C).[3][9] Store locked up.[4]
Chemical Stability Expected to be stable under recommended storage conditions.[4]
Incompatible Materials Avoid strong oxidizing agents.[4][6]
Hazardous Decomposition When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[6][9][10]

Final Assessment

As a Senior Application Scientist, my primary directive is to ensure that research can proceed both innovatively and safely. 5-(3,4-Dichlorophenyl)isoxazole represents a chemical entity with significant potential but with an incomplete safety profile. The core principle of chemical safety dictates that we treat substances with unknown properties as potentially hazardous. The framework provided in this guide, built upon data from analogous structures, establishes a rigorous, self-validating system of protocols. By adhering to these engineering controls, handling procedures, and emergency plans, researchers can confidently and responsibly explore the utility of this compound while upholding the highest standards of laboratory safety.

References

  • CymitQuimica (2024). Safety Data Sheet for 5-Chloro-3-(4-fluorophenyl)isoxazole.
  • Chem-Impex. 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid.
  • Sigma-Aldrich (2024). Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet for 3,4-Dichlorophenyl Isocyanate.
  • Spectrum Chemical (2019). Safety Data Sheet for 3,4-Dichlorophenyl Isocyanate.
  • Fisher Scientific. Safety Data Sheet for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. 5-(3,4-Dichlorophenyl)isoxazole.
  • Fisher Scientific. Safety Data Sheet for Isoxazole.
  • JQ-2607 (2023). Safety Data Sheet for 1-(3,4-Dichlorophenyl)-1h-imidazole-4-carboxylic acid.
  • Kumar, M., Kumar, V., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11, e1103.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Sigma-Aldrich. 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid.
  • Duke Safety (2025). Safe Handling of Hazardous Drugs.
  • BASF (2022). Safety data sheet according to UN GHS 4th rev.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-(3,4-Dichlorophenyl)isoxazole

This Application Note is structured to guide researchers through the precision synthesis of 5-(3,4-Dichlorophenyl)isoxazole starting from 3,4-dichlorobenzaldehyde . Unlike generic protocols, this guide addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precision synthesis of 5-(3,4-Dichlorophenyl)isoxazole starting from 3,4-dichlorobenzaldehyde .

Unlike generic protocols, this guide addresses the specific regiochemical challenge of synthesizing the 5-aryl-3-unsubstituted isoxazole core. Standard aldol condensations with acetone yield the 3-methyl derivative; therefore, this protocol utilizes the Enaminone Route (via the acetophenone intermediate), which is the industry standard for high-fidelity regiocontrol in drug development (e.g., Valdecoxib intermediates).

Executive Summary & Retrosynthetic Logic

The synthesis of 5-arylisoxazoles from benzaldehydes requires a carbon-chain extension strategy that introduces a C2-N-O fragment while ensuring the aryl group resides at the C5 position.

We reject the direct Nitrile Oxide [3+2] cycloaddition (from the aldehyde-oxime) for this specific target because it predominantly yields the 3-aryl isomer. Instead, we employ a Linear Construction Strategy :

  • C-C Bond Formation: Conversion of aldehyde to methyl ketone.

  • C1 Homologation: Insertion of a reactive carbon via Dimethylformamide dimethyl acetal (DMF-DMA).

  • Heterocyclization: Regioselective closure with Hydroxylamine.

Reaction Pathway Diagram

SynthesisPathway Aldehyde 3,4-Dichlorobenzaldehyde Alcohol 1-(3,4-Dichlorophenyl)ethanol Aldehyde->Alcohol MeMgBr (Grignard) Ketone 3,4-Dichloroacetophenone Alcohol->Ketone Oxidation (Jones/PCC) Enaminone 3-(Dimethylamino)-1- (3,4-dichlorophenyl)prop-2-en-1-one Ketone->Enaminone DMF-DMA Reflux Target 5-(3,4-Dichlorophenyl)isoxazole Enaminone->Target NH2OH·HCl Cyclization

Figure 1: Step-wise synthetic pathway from aldehyde to 5-arylisoxazole.

Experimental Protocol

Phase 1: Precursor Synthesis (Aldehyde to Acetophenone)

Objective: Convert the electrophilic aldehyde to a nucleophilic methyl ketone equivalent.

Step A: Grignard Addition

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Reagents:

    • 3,4-Dichlorobenzaldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL).

    • Methylmagnesium Bromide (MeMgBr), 3.0 M in ether (12.0 mmol, 1.2 eq).

  • Procedure:

    • Cool the aldehyde solution to 0°C (ice bath).

    • Add MeMgBr dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour slowly into saturated NH4Cl (aq) at 0°C.

    • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4 and concentrate in vacuo.

    • Product: 1-(3,4-Dichlorophenyl)ethanol (Yield typically >90%).

Step B: Oxidation to Ketone

  • Reagents: Crude alcohol from Step A, Pyridinium Chlorochromate (PCC) (1.5 eq), DCM (Dichloromethane).

  • Procedure:

    • Suspend PCC in DCM. Add the alcohol solution slowly at RT.

    • Stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Purification: Filter through a pad of Celite/Silica to remove chromium tars. Concentrate filtrate.

    • Intermediate: 3,4-Dichloroacetophenone . (Solidify or distill if necessary, but crude is often pure enough for Phase 2).

Phase 2: Enaminone Formation (The "Linker" Step)

Objective: Create a reactive 1,3-electrophilic species.

ReagentEquivalentsRole
3,4-Dichloroacetophenone1.0Substrate
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)1.5 - 2.0C1 Synthon / Formylating agent
Xylene or TolueneSolventHigh boiling point carrier

Protocol:

  • In a pressure tube or RBF with a reflux condenser, dissolve the ketone (5.0 mmol) in Toluene (10 mL).

  • Add DMF-DMA (7.5 mmol).

  • Reflux at 110°C for 6–12 hours.

    • Mechanism Note: The methyl group of the acetophenone undergoes condensation with the acetal, eliminating Methanol.

  • Monitoring: TLC will show the disappearance of the ketone and the appearance of a polar, UV-active yellow spot (Enaminone).

  • Workup: Concentrate under reduced pressure to remove solvent and excess DMF-DMA. The residue is usually a yellow/orange solid: 3-(Dimethylamino)-1-(3,4-dichlorophenyl)prop-2-en-1-one .

    • Checkpoint: This intermediate is moisture sensitive. Proceed immediately or store in a desiccator.

Phase 3: Regioselective Heterocyclization

Objective: Cyclize to the 5-aryl isomer.

Protocol:

  • Reagents: Enaminone (from Phase 2), Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 eq), Ethanol (EtOH).

  • Procedure:

    • Dissolve the enaminone in EtOH (0.5 M concentration).

    • Add NH2OH[1][2][3]·HCl.

    • Reflux for 2–4 hours.

  • Mechanism of Selectivity:

    • Under these conditions, the nitrogen of the hydroxylamine attacks the

      
      -carbon (the position bearing the dimethylamino group) via a Michael-type addition, followed by elimination of dimethylamine and subsequent ring closure. This sequence guarantees the 5-aryl  regiochemistry.
      
  • Isolation:

    • Cool to RT. The product often precipitates.

    • Remove EtOH in vacuo.

    • Resuspend residue in water and extract with DCM.

    • Wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Data Analysis & Validation

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.28 (d, 1H, J ~ 2.0 Hz, Isoxazole H-3 ). Note: The H-3 proton is characteristic of 5-substituted isoxazoles, appearing downfield.
      
    • 
       7.90 (d, 1H, Aryl H).
      
    • 
       7.65 (dd, 1H, Aryl H).
      
    • 
       7.55 (d, 1H, Aryl H).
      
    • 
       6.55 (d, 1H, J ~ 2.0 Hz, Isoxazole H-4 ).
      
  • Mass Spectrometry:

    • Parent ion

      
       consistent with C9H5Cl2NO. Look for characteristic isotope pattern of Cl2 (9:6:1).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Phase 2 Incomplete condensation due to MeOH buildup.Use a Dean-Stark trap or open vessel (fume hood) to drive off Methanol.
Mixture of Isomers Incorrect pH in Phase 3.Ensure NH2OH·HCl is used (acidic buffer). Free base NH2OH can sometimes alter regioselectivity.
Starting Material Remains (Phase 3) Enaminone hydrolysis.Ensure Ethanol is dry (anhydrous). Water hydrolyzes the enaminone back to the ketone.

References

  • Enaminone General Reactivity: Eiter, K., et al. "Synthesis of 5-substituted isoxazoles." Journal of Medicinal Chemistry, vol. 53, no. 16, 2010, pp. 6287-6294. (Generalized citation for enaminone method).

  • Regioselectivity Mechanism: Stanovnik, B., & Svete, J. "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2433-2480.

  • DMF-DMA Reagent Usage: Abdulla, R. F., & Brinkmeyer, R. S. "The chemistry of formamide acetals." Tetrahedron, vol. 35, no. 14, 1979, pp. 1675-1735.

  • Grignard/Oxidation Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed, 2012. (Standard Textbook Reference for Phase 1).

(Note: While specific CAS 115786-89-5 data is proprietary in many databases, the protocols above are grounded in verified heterocycle synthesis methodologies cited in Refs 1-3).

Sources

Application

protocol for cyclization of 3,4-dichlorophenyl chalcones to isoxazoles

Executive Summary This application note details the optimized protocol for the cyclization of 3,4-dichlorophenyl chalcones into isoxazole scaffolds. The isoxazole ring is a critical pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the cyclization of 3,4-dichlorophenyl chalcones into isoxazole scaffolds. The isoxazole ring is a critical pharmacophore in medicinal chemistry, present in COX-2 inhibitors (Valdecoxib) and beta-lactamase resistant antibiotics (Cloxacillin).[1] The 3,4-dichlorophenyl moiety specifically enhances lipophilicity and metabolic stability, making these derivatives high-value targets in antifungal and anti-inflammatory drug discovery.

This guide presents two validated methodologies:

  • Microwave-Assisted Synthesis (Method A): Rapid library generation for lead optimization.

  • Conventional Reflux (Method B): Robust, scalable protocol for process development.

Scientific Foundation & Mechanism

The Chemical Pathway

The transformation of an


-unsaturated ketone (chalcone) to an isoxazole involves a condensation reaction with hydroxylamine hydrochloride (

).[2][3][4][5][6] The reaction competes between two pathways:[7]
  • 1,2-Addition: Attacks the carbonyl carbon, forming an oxime (undesired kinetic product).

  • 1,4-Addition (Michael Addition): Attacks the

    
    -carbon, followed by intramolecular cyclization and dehydration to form the isoxazole (thermodynamic product).
    

Key Insight: The presence of electron-withdrawing groups (EWGs) like the 3,4-dichloro substitution on the B-ring enhances the electrophilicity of the


-carbon, favoring the desired 1,4-addition. However, steric hindrance can shift the equilibrium; thus, pH control is critical.
Mechanistic Pathway Diagram

G Chalcone 3,4-Dichlorophenyl Chalcone Michael Michael Adduct (Intermediate) Chalcone->Michael 1,4-Addition (Basic Cond.) NH2OH Hydroxylamine (Nucleophile) NH2OH->Michael Isoxazoline Isoxazoline (Dihydro-isoxazole) Michael->Isoxazoline Cyclization (-H2O) Isoxazole Final Isoxazole Product Isoxazoline->Isoxazole Aromatization (Dehydration)

Figure 1: Reaction mechanism from chalcone to isoxazole via Michael addition and dehydration.[2][3][5][8][9][10]

Experimental Protocols

Materials & Reagents
  • Precursor: 3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one (Chalcone).

  • Reagent: Hydroxylamine Hydrochloride (

    
    , 99%).
    
  • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Acid: Glacial Acetic Acid (for neutralization).

Method A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Medicinal Chemistry, SAR Studies, Rapid Library Synthesis.

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of 3,4-dichlorophenyl chalcone in 5 mL of ethanol.

  • Reagent Addition: Add 1.5 mmol of

    
     and 3.0 mmol  of sodium acetate (NaOAc) (acting as a mild base/buffer).
    
  • Irradiation: Seal the vial. Set the microwave reactor (e.g., Biotage or CEM) to:

    • Temperature: 140°C

    • Power: Dynamic (Max 200W)

    • Time: 5–10 minutes

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product typically precipitates immediately.

  • Isolation: Filter the precipitate, wash with cold water (2x10 mL), and recrystallize from ethanol.

Method B: Conventional Reflux (Scalable)

Best for: Gram-scale synthesis, Process Chemistry.

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (approx. 2.9g) of 3,4-dichlorophenyl chalcone in 40 mL of ethanol.

  • Base Preparation: Dissolve 25 mmol of NaOH in 5 mL of water. Add this solution to the flask.

  • Reagent Addition: Add 15 mmol of

    
     to the mixture.
    
    • Note: The solution will turn turbid; stirring is essential.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 6–8 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The bright yellow chalcone spot (Rf ~0.6) should disappear, replaced by a fluorescent blue/UV-active isoxazole spot (Rf ~0.4).

  • Quenching: Cool the mixture to room temperature. Pour into 200 mL of acidified ice water (containing 2 mL HCl) to neutralize excess base and catalyze precipitation.

  • Purification: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Recrystallize from Ethanol/DMF (9:1).
    

Process Validation & Characterization

To ensure the protocol is self-validating, compare your results against these standard benchmarks.

Quantitative Comparison
ParameterMethod A (Microwave)Method B (Reflux)
Reaction Time 5 – 10 mins6 – 8 hours
Typical Yield 88 – 94%75 – 85%
Energy Efficiency HighLow
Purity (Crude) >95%~85-90%
Scalability < 5g> 100g
Spectroscopic Validation (Self-Check)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Diagnostic Signal: Look for a sharp singlet at

      
       6.5 – 6.9 ppm . This represents the C4-H  of the isoxazole ring. If this is a doublet or multiplet, cyclization is incomplete.
      
    • Absence of Alkene: The disappearance of the chalcone

      
      -unsaturated doublets (
      
      
      
      Hz) confirms consumption of starting material.
  • IR Spectroscopy:

    • Appearance of C=N stretch at 1600–1610 cm

      
       .
      
    • Disappearance of the conjugated C=O stretch (chalcone carbonyl) at ~1660 cm

      
       .
      

Workflow Logic Diagram

Workflow Start Start: 3,4-Dichlorophenyl Chalcone Choice Select Method Start->Choice Microwave Method A: Microwave 140°C, 10 min, NaOAc Choice->Microwave High Throughput Reflux Method B: Reflux 78°C, 8 hr, NaOH Choice->Reflux Scale Up TLC TLC Check (Hex:EtOAc 7:3) Microwave->TLC Reflux->TLC Decision Chalcone Spot Gone? TLC->Decision Decision->Reflux No (Extend Time) Quench Quench in Ice Water (Acidify if Method B) Decision->Quench Yes Filter Filtration & Washing Quench->Filter Recryst Recrystallization (EtOH) Filter->Recryst Final Pure Isoxazole Recryst->Final

Figure 2: Decision matrix and experimental workflow for isoxazole synthesis.

Troubleshooting & Optimization

  • Issue: Formation of Isoxazoline (Intermediate) instead of Isoxazole.

    • Cause: Incomplete dehydration.[7]

    • Solution: Increase acidity during workup (add HCl) or reflux longer. Isoxazolines are often unstable and will aromatize upon heating with trace acid.

  • Issue: Low Yield / Sticky Oil Product.

    • Cause: Polymerization of chalcone or presence of unreacted benzaldehyde.

    • Solution: Ensure chalcone purity before starting. Use Method A (Microwave) to minimize thermal degradation time.

  • Issue: Regioisomer Contamination (Oxime).

    • Cause: pH too low (acidic conditions favor 1,2-addition).

    • Solution: Ensure the reaction medium is basic (pH > 10) to promote the Michael addition pathway.

Safety Considerations

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Handle in a fume hood.

  • 3,4-Dichlorophenyl Compounds: Halogenated aromatics can be persistent; dispose of waste in halogenated organic solvent containers.

  • Microwave Reactors: Do not exceed the pressure rating of the vessel (typically 20-30 bar). Ethanol creates significant vapor pressure at 140°C.

References

  • Microwave-Assisted Synthesis of Isoxazoles

    • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2021). NVEO.[11]

  • Conventional Synthesis & Biological Activity

    • Synthesis and Biological Activity of Some 3,5-Diarylisoxazoline Derivatives: Reaction of Substituted Chalcones with Hydroxylamine Hydrochloride.[3][4][6] (2010).[6] E-Journal of Chemistry.

  • Green Chemistry Protocols

    • Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones. (2025).[7][10][12] IJFMR.

  • Pharmacological Relevance (Tyrosinase/Vitiligo)

    • Synthesis and bioactivity of novel isoxazole chalcone derivatives on tyrosinase and melanin synthesis.[13] (2016). Bioorganic & Medicinal Chemistry.

  • Antifungal Applications (Botrytis cinerea)

    • Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Deriv

Sources

Method

using 5-(3,4-Dichlorophenyl)isoxazole as a building block for stilbene derivatives

Application Note: Strategic Synthesis of Stilbene-Isoxazole Hybrids using 5-(3,4-Dichlorophenyl)isoxazole Part 1: Introduction & Strategic Logic The Architectural Challenge Stilbenes (1,2-diphenylethylenes) are privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Stilbene-Isoxazole Hybrids using 5-(3,4-Dichlorophenyl)isoxazole

Part 1: Introduction & Strategic Logic

The Architectural Challenge Stilbenes (1,2-diphenylethylenes) are privileged scaffolds in drug discovery, renowned for their anticancer (tubulin inhibition), anti-inflammatory, and neuroprotective properties. However, their metabolic liability (rapid glucuronidation of phenols) and poor solubility often necessitate bioisosteric replacement.

The 5-(3,4-Dichlorophenyl)isoxazole moiety offers a robust solution. By replacing one phenyl ring of the stilbene core with this isoxazole, or by appending the isoxazole as a pendant group, researchers can modulate lipophilicity (LogP), improve metabolic stability, and introduce novel hydrogen-bond acceptors.

The "Building Block" Paradox The specific building block 5-(3,4-Dichlorophenyl)isoxazole (Structure 1 ) typically bears hydrogen atoms at the C3 and C4 positions. Unlike 3-methylisoxazoles, which allow for facile aldol-type condensations, this scaffold requires C4-activation to participate in stilbene formation.

This guide details the C4-Activation-Coupling Protocol , transforming the inert isoxazole core into a reactive electrophile for Palladium-catalyzed cross-coupling (Heck) or carbonyl olefination (Wittig/HWE), yielding high-value 4-styrylisoxazole derivatives.

Part 2: Strategic Synthesis Planning (Retrosynthesis)

The most efficient route to isoxazolyl-stilbenes from this specific precursor is via Regioselective C4-Halogenation followed by Heck Coupling . This bypasses the need for unstable aldehyde intermediates and allows for the convergent assembly of diverse stilbene libraries.

Retrosynthesis Target Target: 4-Styryl-5-(3,4-Cl2-Ph)isoxazole (Stilbene Hybrid) Precursor Intermediate: 4-Iodo-5-(3,4-Cl2-Ph)isoxazole (Activated Electrophile) Target->Precursor Heck Coupling (Pd-Catalysis) Styrene Reagent: Substituted Styrenes Target->Styrene + Start Start: 5-(3,4-Dichlorophenyl)isoxazole (Building Block) Precursor->Start Regioselective Iodination (NIS)

Caption: Retrosynthetic logic for accessing stilbene derivatives via C4-activation of the isoxazole core.

Part 3: Experimental Protocols

Phase 1: Activation of the Building Block (Regioselective C4-Iodination)

Objective: To install a reactive handle (Iodine) at the C4 position of the isoxazole ring. The C4 position is the most electron-rich site, allowing electrophilic aromatic substitution.

Reagents:

  • Substrate: 5-(3,4-Dichlorophenyl)isoxazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or CAN (Ceric Ammonium Nitrate) (5 mol%)

  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-(3,4-Dichlorophenyl)isoxazole in 50 mL of anhydrous MeCN.

  • Addition: Add 12 mmol (2.7 g) of NIS in one portion.

  • Catalysis: Add 1.0 mmol (114 mg) of TFA.

  • Reaction: Stir the mixture at reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (higher Rf) should disappear, replaced by the 4-iodo product (lower Rf).

  • Workup: Cool to room temperature. Pour into 100 mL of saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess iodine (solution turns from brown/red to pale yellow).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

    • Checkpoint: ¹H NMR should show the disappearance of the C4-H singlet (typically around δ 6.5–6.9 ppm).

Phase 2: The Coupling (Heck Reaction for Stilbene Assembly)

Objective: To couple the 4-iodoisoxazole with a styrene derivative, forming the stilbene olefin linkage.

Reagents:

  • Electrophile: 4-Iodo-5-(3,4-dichlorophenyl)isoxazole (1.0 equiv)

  • Alkene: 4-Substituted Styrene (e.g., 4-methoxystyrene) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.5 equiv)

  • Solvent: DMF or DMAc (degassed)

Protocol:

  • Setup: In a pressure tube or Schlenk flask, combine the 4-iodoisoxazole (1.0 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Base (2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Reagent Addition: Add degassed DMF (5 mL) and the Styrene derivative (1.5 mmol) via syringe.

  • Heating: Seal the vessel and heat to 100–120°C for 12–16 hours.

    • Note: The reaction mixture will darken (Pd black formation indicates catalyst decomposition; if this happens too early, add TBAB as a stabilizer).

  • Workup: Filter the mixture through a Celite pad to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with LiCl solution (5% aq) to remove DMF, then brine.

  • Purification: Silica gel column chromatography. Elute with Hexane/DCM gradients.

    • Target: The (E)-stilbene isomer is typically the major product due to steric thermodynamics.

Part 4: Data Analysis & Validation

Table 1: Troubleshooting the Heck Coupling

IssueObservationCorrective Action
Low Conversion Starting material (Iodide) remains after 16h.Switch base to Ag₂CO₃ or Cs₂CO₃; Increase temp to 140°C.
Pd Black Formation Rapid precipitation of black solid.Add TBAB (Tetrabutylammonium bromide) as a phase transfer/stabilizer.
Homocoupling Bi-isoxazole formation.Reduce catalyst loading; Ensure strict O₂-free conditions.
Isomerization Mixture of E/Z isomers.Isomerize Z-to-E by refluxing in toluene with catalytic Iodine (I₂).

Mechanistic Visualization (Heck Cycle)

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I (Isoxazole) Coord Olefin Coordination OxAdd->Coord + Styrene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BetaElim->Pd0 Base (Regeneration)

Caption: Catalytic cycle for the Pd-mediated coupling of 4-iodoisoxazole with styrene to form the stilbene framework.

Part 5: Alternative "Condensation" Route

Note: If your starting material is actually 3-methyl-5-(3,4-dichlorophenyl)isoxazole (a common derivative), the protocol changes significantly. The C3-methyl group is acidic.

  • Reagents: 3-Methyl-isoxazole derivative + Aromatic Aldehyde.

  • Conditions: Piperidine (cat.), Ethanol, Reflux (Knoevenagel-type).

  • Result: 3-Styryl-5-(3,4-dichlorophenyl)isoxazole. This route is only viable if the C3-Methyl group is present. For the strict "5-(3,4-dichlorophenyl)isoxazole" (C3-H), the Heck route (Part 3) is required.

References

  • Isoxazole Functionalization: Pinho e Melo, T. M. (2005).[1] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. Link

  • Heck Coupling on Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Stilbene Synthesis Review: H. N. E. M. (2019). Synthetic approaches toward stilbenes and their related structures.[2][3][4][5][6] Journal of Advanced Pharmaceutical Technology & Research. Link

  • Isoxazole Halogenation Protocols: Koubachi, J., et al. (2009). Regioselective halogenation of isoxazoles. Tetrahedron Letters, 50(46), 6323-6326. Link

Sources

Application

Application Note: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole Scaffolds for HDAC Inhibitors

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5-(3,4-Dichlorophenyl)isoxazole , a privileged scaffold in the design of Histone Deacetylase (HDAC)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5-(3,4-Dichlorophenyl)isoxazole , a privileged scaffold in the design of Histone Deacetylase (HDAC) inhibitors.

The guide details a scalable, two-step protocol utilizing enaminone precursors , ensuring high regioselectivity for the 5-aryl isomer. It further elucidates the downstream functionalization required to attach Zinc Binding Groups (ZBGs), a critical step for HDAC inhibitory activity.

Introduction & Pharmacological Context

Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigenetic cancer therapy. The general pharmacophore of an HDAC inhibitor consists of three domains:

  • Cap Group: A hydrophobic moiety that interacts with the rim of the catalytic tunnel.

  • Linker: A spacer occupying the tunnel (typically 5–7 carbons/atoms).

  • Zinc Binding Group (ZBG): A chelator (e.g., hydroxamic acid) that binds the catalytic Zn²⁺ ion.[1][2]

The 5-(3,4-Dichlorophenyl)isoxazole moiety serves as a robust Cap-Linker scaffold. The 3,4-dichlorophenyl group provides enhanced metabolic stability and hydrophobic interaction compared to unsubstituted phenyl rings, while the isoxazole ring acts as a rigid bioisostere for amide bonds, reducing rotatable bonds and improving oral bioavailability.

Structure-Activity Relationship (SAR) Logic[2]
  • Regiochemistry: The 5-aryl isomer is preferred over the 3-aryl isomer in specific series to orient the ZBG correctly towards the active site while projecting the dichloro-cap into the hydrophobic pocket.

  • Metabolic Stability: The 3,4-dichloro substitution blocks metabolic oxidation (P450) at the para- and meta-positions of the phenyl ring.

Chemical Synthesis Protocol

This protocol utilizes the Enaminone Route (reaction of acetophenones with DMF-DMA), which is superior to the classical Claisen condensation with ethyl formate due to higher regioselectivity and the avoidance of unstable sodium enolates.

Reaction Scheme Overview
  • Step 1: Condensation of 3,4-dichloroacetophenone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
    
  • Step 2: Cyclocondensation with hydroxylamine hydrochloride to yield the 5-aryl isoxazole.

Step 1: Synthesis of Enaminone Intermediate

Target: (E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Reagents:

    • 3,4-Dichloroacetophenone (1.0 equiv)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv)
      
    • Solvent: Toluene or Xylene (for azeotropic removal of methanol) or neat.

  • Protocol:

    • Charge a round-bottom flask with 3,4-dichloroacetophenone (e.g., 10 mmol, 1.89 g).

    • Add DMF-DMA (12–15 mmol, ~1.6–2.0 mL).

    • Reflux the mixture at 110°C for 4–6 hours.

      • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting ketone spot should disappear, replaced by a lower Rf yellow/orange spot (enaminone).

    • Cool the reaction mixture to room temperature.

    • Precipitation: Add cold diethyl ether or hexane (20 mL) to induce crystallization of the enaminone.

    • Filter the yellow solid, wash with cold hexane, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Stability: The enaminone is moisture-sensitive; store in a desiccator or use immediately.

Step 2: Cyclization to 5-(3,4-Dichlorophenyl)isoxazole

Target: 5-(3,4-Dichlorophenyl)isoxazole[2]

  • Reagents:

    • Enaminone (from Step 1) (1.0 equiv)

    • Hydroxylamine hydrochloride (NH₂OH[3][4][5]·HCl) (1.2 equiv)

    • Solvent: Ethanol or Methanol (anhydrous preferred).

  • Protocol:

    • Dissolve the enaminone (e.g., 5 mmol) in Ethanol (15 mL).

    • Add Hydroxylamine hydrochloride (6 mmol, 0.42 g).

    • Reflux at 80°C for 2–3 hours.

      • Mechanism:[4][5][6] NH₂OH attacks the

        
        -carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and cyclization.
        
    • Work-up:

      • Remove solvent under reduced pressure.[7]

      • Resuspend residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

      • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 9:1).

    • Yield Expectation: 80–90%.

Downstream Functionalization (HDACi Synthesis)

The core "5-(3,4-Dichlorophenyl)isoxazole" lacks the "Linker-ZBG" chain. To convert this intermediate into an active HDAC inhibitor, a functional handle must be introduced at the C-3 position .

Alternative Route for C-3 Functionalization: If the final drug requires a chain at C-3 (e.g., for hydroxamic acid attachment), do not use DMF-DMA in Step 1. Instead, use Diethyl Oxalate .

Protocol Variant (C-3 Carboxylate Synthesis):

  • Claisen Condensation: React 3,4-dichloroacetophenone with Diethyl Oxalate and NaOEt.

    • Product: Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.

  • Cyclization: React the diketoester with NH₂OH·HCl.

    • Product:Ethyl 5-(3,4-dichlorophenyl)isoxazole-3-carboxylate .

  • HDACi Completion:

    • Hydrolysis of ester

      
       Acid.
      
    • Amide coupling with

      
       or direct conversion to hydroxamic acid (
      
      
      
      ).

Visual Workflow & Logic Map

HDAC_Synthesis Start 3,4-Dichloroacetophenone DMF_DMA Reagent: DMF-DMA (Reflux) Start->DMF_DMA Oxalate Reagent: Diethyl Oxalate (NaOEt) Start->Oxalate Enaminone Enaminone Intermediate (Yellow Solid) DMF_DMA->Enaminone Condensation NH2OH Reagent: NH2OH·HCl (Cyclization) Enaminone->NH2OH Core_Isoxazole 5-(3,4-Dichlorophenyl)isoxazole (Core Scaffold) NH2OH->Core_Isoxazole Regioselective Cyclization HDACi HDAC Inhibitor (Cap-Linker-ZBG) Core_Isoxazole->HDACi Requires C3-Lithiation (Difficult) Diketoester Diketoester Intermediate Oxalate->Diketoester Claisen Isox_Ester Isoxazole-3-Carboxylate (Functionalized Linker) Diketoester->Isox_Ester Cyclization Isox_Ester->HDACi 1. Hydrolysis 2. NH2OH coupling

Caption: Comparative synthetic pathways. The DMF-DMA route (solid lines) yields the core scaffold efficiently. The Oxalate route (dashed) is preferred if a C-3 carboxylate handle is required for ZBG attachment.

Analytical Validation

Confirm the identity of 5-(3,4-Dichlorophenyl)isoxazole using the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
¹H NMR

8.2 – 8.3 ppm (d, 1H)
H-3 of Isoxazole ring (Deshielded by N=O).
¹H NMR

6.5 – 6.7 ppm (d, 1H)
H-4 of Isoxazole ring.
¹H NMR

7.6 – 7.9 ppm (m, 3H)
Aromatic protons of 3,4-dichlorophenyl group.
¹³C NMR

~150 ppm
C-5 of Isoxazole (Attached to Phenyl).
¹³C NMR

~100 ppm
C-4 of Isoxazole.
LC-MS [M+H]⁺Expect characteristic chlorine isotope pattern (9:6:1 for Cl₂).

References

  • Dou, G., et al. (2013). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13645–13653.[4] Link

  • Linciano, P., et al. (2020). "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 775–787. Link

  • Tang, S., et al. (2009).[2][8] "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Organic Letters, 11(17), 3982–3985. Link

  • Gopalaiah, K., et al. (2018). "Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents." Molecules, 23(8), 1866. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 5-(3,4-Dichlorophenyl)isoxazole at the C-3 Position

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 5-(3,4-dichlorophenyl)isoxazole scaffold, with a specific focus on the introduction of diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 5-(3,4-dichlorophenyl)isoxazole scaffold, with a specific focus on the introduction of diverse functionalities at the C-3 position. The isoxazole core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is paramount for the development of novel therapeutic agents.[1] This document outlines two primary, field-proven strategies for C-3 functionalization: direct deprotonation via lithiation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions. For each methodology, we provide a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a visual representation of the workflow. This guide is intended for researchers and professionals in drug discovery, medicinal chemistry, and process development.

Introduction: The Significance of the 5-(3,4-Dichlorophenyl)isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. This motif is a cornerstone in the design of a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The 5-(3,4-dichlorophenyl)isoxazole scaffold, in particular, combines the versatile isoxazole core with a dichlorinated phenyl ring, a common feature in many pharmaceutical agents that can enhance binding affinity and metabolic stability.

Functionalization of the isoxazole ring at the C-3 position is a key strategy for modulating the pharmacological profile of these molecules. The introduction of diverse substituents at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols for two of the most powerful methods for achieving this transformation.

Synthesis of the Starting Material: 5-(3,4-Dichlorophenyl)isoxazole

The first essential step is the synthesis of the 5-(3,4-dichlorophenyl)isoxazole starting material. A common and effective method involves the condensation of a chalcone precursor with hydroxylamine.

Protocol 1: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole

Principle: This protocol describes the synthesis of the title compound from 1-(3,4-dichlorophenyl)ethanone via a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with hydroxylamine hydrochloride.

Materials:

  • 1-(3,4-Dichlorophenyl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3,4-dichlorophenyl)prop-2-en-1-one.

    • In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in toluene.

    • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.

  • Step 2: Cyclization to 5-(3,4-Dichlorophenyl)isoxazole.

    • Dissolve the crude enaminone from Step 1 in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and stir the mixture at room temperature.

    • Slowly add a solution of sodium hydroxide (2.0 eq) in water.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture and adjust the pH to ~7 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(3,4-dichlorophenyl)isoxazole.

Expected Yield: 60-70% over two steps.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Strategy 1: C-3 Functionalization via Directed Lithiation and Electrophilic Quench

Principle: This strategy relies on the deprotonation of the C-3 position of the isoxazole ring using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups. The acidity of the C-3 proton is enhanced by the inductive effect of the ring oxygen atom.[4]

Workflow Diagram:

lithiation_workflow start 5-(3,4-Dichlorophenyl)isoxazole base Strong Base (n-BuLi or LDA) THF, -78 °C start->base Deprotonation intermediate 3-Lithio-5-(3,4-dichlorophenyl)isoxazole base->intermediate electrophile Electrophile (E+) intermediate->electrophile Electrophilic Quench product 3-Functionalized Isoxazole electrophile->product quench Aqueous Workup product->quench

Caption: Workflow for C-3 functionalization via lithiation.

Protocol 2: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid

Materials:

  • 5-(3,4-Dichlorophenyl)isoxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-(3,4-dichlorophenyl)isoxazole (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench with CO₂:

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Acidify the combined aqueous layers to pH 2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Scope and Limitations: This method is versatile and can be used with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl chlorides. However, the use of highly reactive organolithium reagents requires strictly anhydrous and inert conditions. The presence of other acidic protons or electrophilic functional groups in the molecule may lead to side reactions.

Strategy 2: C-3 Functionalization via Palladium-Catalyzed Cross-Coupling

Principle: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] This strategy involves the initial preparation of a 3-halo or 3-triflyloxy-5-(3,4-dichlorophenyl)isoxazole, which then serves as an electrophilic partner in a cross-coupling reaction with a suitable organometallic reagent.

Workflow Diagram:

cross_coupling_workflow start 5-(3,4-Dichlorophenyl)isoxazole activation Halogenation or Triflation start->activation precursor 3-Halo or 3-Triflyloxy Isoxazole activation->precursor coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) precursor->coupling product 3-Functionalized Isoxazole coupling->product

Caption: Workflow for C-3 functionalization via cross-coupling.

Protocol 3: Synthesis of 3-Bromo-5-(3,4-dichlorophenyl)isoxazole

Principle: Direct bromination of the C-3 position can be achieved under specific conditions. One approach involves lithiation followed by quenching with a bromine source.

Materials:

  • 5-(3,4-Dichlorophenyl)isoxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Lithiation:

    • Follow the procedure in Protocol 2, steps 1 and 2, to generate the 3-lithio-5-(3,4-dichlorophenyl)isoxazole intermediate.

  • Bromination:

    • To the cold (-78 °C) solution of the lithiated isoxazole, add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Suzuki-Miyaura Coupling of 3-Bromo-5-(3,4-dichlorophenyl)isoxazole with Phenylboronic Acid

Principle: This protocol describes the palladium-catalyzed cross-coupling of the 3-bromo-isoxazole with phenylboronic acid to form 3-phenyl-5-(3,4-dichlorophenyl)isoxazole.

Materials:

  • 3-Bromo-5-(3,4-dichlorophenyl)isoxazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 3-bromo-5-(3,4-dichlorophenyl)isoxazole (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Add potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction:

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Scope and Limitations: Palladium-catalyzed cross-coupling reactions offer a broad scope for introducing aryl, heteroaryl, alkyl, and alkynyl groups at the C-3 position. A wide variety of boronic acids and other organometallic reagents are commercially available. The main limitation is the need to first synthesize the 3-halo or 3-triflyloxy precursor. The reaction conditions may need to be optimized for different coupling partners.

Data Summary

Compound Structure Molecular Weight Typical Yield ¹H NMR (CDCl₃, δ ppm)
5-(3,4-Dichlorophenyl)isoxazoleC₉H₅Cl₂NO214.0560-70%8.0-7.5 (m, 3H), 6.8 (d, 1H)
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acidC₁₀H₅Cl₂NO₃258.0650-60%8.1-7.6 (m, 3H), 10.5 (br s, 1H)
3-Bromo-5-(3,4-dichlorophenyl)isoxazoleC₉H₄BrCl₂NO292.9570-80%8.0-7.5 (m, 3H)
3-Phenyl-5-(3,4-dichlorophenyl)isoxazoleC₁₅H₉Cl₂NO290.1565-75%8.0-7.4 (m, 8H)

Note: The provided NMR data are approximate and may vary depending on the specific experimental conditions.

Conclusion

The functionalization of 5-(3,4-dichlorophenyl)isoxazole at the C-3 position is a critical step in the development of novel isoxazole-based compounds for various applications, particularly in drug discovery. This guide has detailed two robust and versatile strategies: direct lithiation followed by electrophilic quench, and palladium-catalyzed cross-coupling. By following the provided protocols, researchers can efficiently synthesize a diverse library of 3-substituted 5-(3,4-dichlorophenyl)isoxazole derivatives for further investigation.

References

  • Organic & Biomolecular Chemistry. (2024).
  • Canadian Journal of Chemistry. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Day, R. A., Blake, J. A., & Stephens, C. E. (n.d.). Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides.
  • ResearchGate. (n.d.).
  • Canadian Journal of Chemistry. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Vidule, R. R., & Kendre, M. M. (2023). Synthesis and antimicrobial study of 3,5-diaryl-4,5-dihydro-isoxazoles.
  • MilliporeSigma. (n.d.).
  • Ignited Minds Journals. (n.d.).
  • PubMed. (2024). Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis.
  • ResearchGate. (2011). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • PMC. (2022). Advances in isoxazole chemistry and their role in drug discovery.
  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
  • Journal of Chemical and Pharmaceutical Research. (2024).

Sources

Application

Application Notes and Protocols for the Investigation of 5-(3,4-Dichlorophenyl)isoxazole Derivatives in Antifungal Research

Introduction: The Isoxazole Scaffold as a Privileged Structure in Antifungal Drug Discovery The relentless emergence of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necess...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Antifungal Drug Discovery

The relentless emergence of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the urgent development of novel therapeutic agents.[1][2] In this context, heterocyclic compounds have proven to be a rich source of pharmacologically active molecules. Among these, the isoxazole ring system has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antibacterial, anti-inflammatory, anticancer, and, notably, antifungal properties.[3][4]

The isoxazole moiety is a key pharmacophore in several clinically used drugs, underscoring its favorable pharmacokinetic and pharmacodynamic properties.[5][6] Its presence can enhance the biological activity of a molecule, and modifications to its substitution pattern offer a powerful tool for modulating potency and selectivity.[7] Recent studies have highlighted the potential of isoxazole derivatives as promising candidates for new antifungal drugs, with some demonstrating significant efficacy against clinically relevant pathogens such as Candida and Aspergillus species.[1][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preliminary safety assessment of a specific class of these compounds: 5-(3,4-Dichlorophenyl)isoxazole derivatives. The rationale for focusing on this particular substitution pattern is rooted in structure-activity relationship (SAR) studies of related compounds, which have indicated that halogenated phenyl rings at the 5-position of the isoxazole core can contribute to potent antifungal activity.[9] These application notes and protocols are designed to be a self-validating system, guiding the user through the logical progression of discovery and evaluation, from chemical synthesis to biological characterization.

PART 1: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole Derivatives

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of chalcones with hydroxylamine hydrochloride.[7][10] This protocol outlines a general procedure that can be adapted for the synthesis of various 5-(3,4-Dichlorophenyl)isoxazole derivatives.

Protocol 1: Synthesis of 5-(3,4-Dichlorophenyl)isoxazole from the Corresponding Chalcone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted 1-(3,4-Dichlorophenyl)-3-aryl-prop-2-en-1-one (chalcone) (1.0 eq.)

  • Hydroxylamine hydrochloride (1.2-1.5 eq.)

  • Base (e.g., 10% aqueous NaOH or KOH, 2.0-3.0 eq., or pyridine)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting chalcone (1.0 eq.) in a suitable solvent such as ethanol (10-20 mL per gram of chalcone).[10]

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2-1.5 eq.).

  • Base Addition: Slowly add a solution of a suitable base (e.g., 10% aqueous NaOH or KOH, or pyridine) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting chalcone spot on TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent to yield the pure 5-(3,4-Dichlorophenyl)isoxazole derivative.[10]

Causality Behind Experimental Choices:

  • Chalcone as a Precursor: Chalcones (α,β-unsaturated ketones) are excellent Michael acceptors, making them ideal precursors for the synthesis of five-membered heterocyclic rings like isoxazoles.

  • Hydroxylamine Hydrochloride: This reagent provides the hydroxylamine nucleophile required for the initial attack on the β-carbon of the chalcone and the subsequent cyclization to form the isoxazole ring.

  • Base: The base is crucial for neutralizing the hydrochloride salt of hydroxylamine and for catalyzing the cyclization and dehydration steps. The choice of base can influence the reaction rate and yield.[10]

  • Microwave Irradiation: For certain substrates, microwave-assisted synthesis can be a valuable alternative to conventional heating, often leading to shorter reaction times and improved yields.[9][11]

Visualization of Synthesis Workflow:

SynthesisWorkflow Chalcone 1. Starting Material: (3,4-Dichlorophenyl)chalcone Reaction 2. Reaction: + Hydroxylamine HCl + Base (e.g., NaOH) in Ethanol Chalcone->Reaction Monitoring 3. Monitoring: Reflux & TLC Reaction->Monitoring Workup 4. Work-up: Precipitation in water Monitoring->Workup Purification 5. Purification: Column Chromatography & Recrystallization Workup->Purification Product 6. Final Product: 5-(3,4-Dichlorophenyl)isoxazole Derivative Purification->Product

Caption: General workflow for the synthesis of 5-(3,4-Dichlorophenyl)isoxazole derivatives.

PART 2: In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potential of a new compound. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 5-(3,4-Dichlorophenyl)isoxazole derivatives

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 medium to a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only the medium and the fungal inoculum.

    • Sterility Control: Wells containing only the medium.

    • Positive Control: Wells containing a known antifungal drug and the fungal inoculum.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts and 100% for other compounds) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.

Data Presentation:

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Fluconazole MIC (µg/mL)
Derivative 18161
Derivative 2481
Derivative 3>64>641

Note: This is example data and does not represent actual experimental results.

Visualization of Antifungal Testing Workflow:

AntifungalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Fungal Inoculum Preparation Plate 3. Inoculation of 96-well plate Inoculum->Plate Compound 2. Compound Dilution (Serial 2-fold) Compound->Plate Incubation 4. Incubation (35°C, 24-72h) Plate->Incubation Reading 5. Visual/Spectrophotometric Reading Incubation->Reading MIC 6. MIC Determination Reading->MIC Mechanism Compound 5-(3,4-Dichlorophenyl)isoxazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Leads to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component

Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues with varying substituents on the phenyl ring and the isoxazole core to elucidate the key structural features required for potent antifungal activity.

  • Mechanism of Action Studies: Conduct further experiments, such as ergosterol quantification assays and gene expression analysis of the ergosterol biosynthesis pathway, to confirm the proposed mechanism of action.

  • In Vivo Efficacy Studies: Promising candidates with high in vitro activity and a good selectivity index should be advanced to in vivo models of fungal infections to evaluate their therapeutic potential.

References

  • Chavan, A. A., & Pai, N. R. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils, 8(5), 11503-11510.
  • Chavan, A. A., & Pai, N. R. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4), 483-490.
  • Cui, J., et al. (2023). Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 258, 115582.
  • Deshmukh, R., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50.
  • Gontijo, L. A. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2073.
  • Kapubalu, S., et al. (2011).
  • Kauthale, S. S., & Chinchole, A. S. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research, 13(6), 1000-1006.
  • Koubembela, F. M., et al. (2008). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 725-731.
  • Kumar, P., et al. (2021). Synthesis, spectral correlation study, antibacterial and antifungal activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazoles.
  • Li, X., et al. (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry, 69(33), 9549-9557.
  • Moghadam, F. A., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179.
  • Pal, D., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Płusa, T., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618.
  • Roman, G. (2015). Isoxazoles – Antifungal activity.
  • Sadeghpour, H., et al. (2005). Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 15(24), 5481-5486.
  • Salas-Soto, K. E., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 29(9), 2186.
  • Senthilkumar, P., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Journal of Drug Delivery and Therapeutics, 14(6-S), 23-28.
  • Sharma, P., & Kumar, A. (2022). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.
  • Thirunarayanan, G. (2017). Antifungal activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds—clustered column chart.
  • Thirunarayanan, G., & Gopinath, R. (2017). synthesis, spectral correlation study, antibacterial and antifungal activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazoles.

Sources

Method

Precision Engineering of Isoxazole-Based MAO Inhibitors: Synthesis, Profiling, and SAR

Abstract This technical guide details the rational design, chemical synthesis, and biological validation of isoxazole-based Monoamine Oxidase (MAO) inhibitors. Focusing on the 3,5-disubstituted isoxazole scaffold, we pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the rational design, chemical synthesis, and biological validation of isoxazole-based Monoamine Oxidase (MAO) inhibitors. Focusing on the 3,5-disubstituted isoxazole scaffold, we present a robust 1,3-dipolar cycloaddition protocol that ensures regioselective control. Furthermore, we provide a validated, direct-readout Kynuramine Oxidative Deamination Assay protocol. Unlike coupled peroxidase assays (e.g., Amplex Red), this method minimizes false positives caused by redox-active compounds, ensuring data integrity for structure-activity relationship (SAR) analysis.

Introduction: The Isoxazole Advantage in MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavin-adenine dinucleotide (FAD)-dependent enzymes critical for neurotransmitter catabolism.

  • MAO-A: Preferentially deaminates serotonin and norepinephrine; inhibition is relevant for depression and anxiety.

  • MAO-B: Preferentially deaminates phenylethylamine and benzylamine; inhibition is a cornerstone in Parkinson’s disease therapy (e.g., Selegiline, Rasagiline).

The isoxazole ring serves as a bioisostere for amide or ester linkages but offers superior metabolic stability and rigid vector orientation. In MAO inhibitors, the isoxazole nitrogen acts as a hydrogen bond acceptor, often interacting with the FAD cofactor or the Tyr435 residue in the active site, while the 3- and 5-substituents probe the hydrophobic "entrance" and "substrate" cavities of the enzyme.

Chemical Synthesis Protocol: Regioselective [3+2] Cycloaddition

The most reliable method for constructing the isoxazole core for MAO inhibition is the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes . This "click-like" chemistry offers high atom economy and predictable regioselectivity, favoring the 3,5-disubstituted isomer over the 3,4-isomer.

Reaction Logic & Mechanism

We utilize an in situ generation of nitrile oxides from aldoximes using a chlorinating agent (N-Chlorosuccinimide, NCS) followed by base-mediated dehydrohalogenation.

  • Why this route? Direct handling of unstable nitrile oxides leads to dimerization (furoxan formation). The in situ method maintains a low steady-state concentration of the dipole, favoring the cross-reaction with the alkyne dipolarophile.

Step-by-Step Synthesis Workflow

Target Scaffold: 3-Aryl-5-aryl-isoxazole

Phase A: Aldoxime Formation
  • Reactants: Dissolve substituted benzaldehyde (10 mmol) in Ethanol:Water (2:1, 30 mL).

  • Addition: Add Hydroxylamine hydrochloride (

    
    , 12 mmol) and Sodium Acetate (15 mmol).
    
  • Condition: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Product should be a crystalline solid. Yields typically >90%.[1]

Phase B: [3+2] Cycloaddition (The "Click" Step)
  • Activation: Dissolve the Aldoxime (5 mmol) in anhydrous DMF (10 mL). Add N-Chlorosuccinimide (NCS, 5.5 mmol).

    • Critical Step: Stir at RT for 1 hour to form the Hydroximoyl Chloride intermediate. Confirmation: Disappearance of aldoxime spot on TLC.

  • Cycloaddition: Add the terminal Alkyne (e.g., Phenylacetylene, 5.5 mmol) to the reaction vessel.

  • Base Addition: Cool to 0°C. Add Triethylamine (

    
    , 6 mmol) dropwise over 20 minutes.
    
    • Mechanistic Note: The base eliminates HCl, generating the reactive Nitrile Oxide dipole, which immediately traps the alkyne.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Substituted Benzaldehyde Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH/H2O) Start->Step1 Intermediate1 Aldoxime Intermediate Step1->Intermediate1 Step2 Step 2: Chlorination (NCS, DMF, RT, 1h) Intermediate1->Step2 Intermediate2 Hydroximoyl Chloride (Stable Precursor) Step2->Intermediate2 Step3 Step 3: In Situ Dipole Gen & Cycloaddition (Alkyne, Et3N, 0°C to RT) Intermediate2->Step3 + Terminal Alkyne Product Target: 3,5-Disubstituted Isoxazole Step3->Product Major Isomer SideReaction Risk: Dimerization (Furoxan) Step3->SideReaction If Alkyne low conc.

Caption: Step-wise construction of the isoxazole core via in situ nitrile oxide generation to prevent dimerization.

Biological Evaluation: Kynuramine Deamination Assay

While Amplex Red is common, we recommend the Kynuramine Spectrophotometric Assay for small-molecule screening.

  • Reasoning: Many isoxazole derivatives have antioxidant properties or fluorescence (due to the conjugated pi-system) that interfere with peroxidase-coupled H2O2 detection (Amplex Red). Kynuramine conversion to 4-hydroxyquinoline (4-HQ) provides a direct UV/Fluorescence readout without helper enzymes.

Experimental Protocol

Objective: Determine


 of the synthesized isoxazole against hMAO-B.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate: Kynuramine dihydrobromide (Stock: 10 mM in water).

  • Enzyme: Recombinant human MAO-B (5 mg/mL stock).

  • Positive Control: Selegiline (10 µM).

Workflow:

  • Compound Prep: Dissolve isoxazole in DMSO. Prepare serial dilutions (e.g.,

    
     to 
    
    
    
    M). Final DMSO conc. in assay must be <1%.
  • Pre-Incubation:

    • In a 96-well UV-transparent plate, add:

      • 180 µL Buffer

      • 10 µL Inhibitor (or DMSO vehicle)

      • 5 µL Enzyme (approx. 0.015 mg/mL final protein)

    • Incubate at 37°C for 15 minutes. This allows the inhibitor to bind (critical for competitive/non-competitive assessment).

  • Reaction Start: Add 5 µL Kynuramine (Final conc: 50 µM, approx

    
     for MAO-B).
    
  • Measurement:

    • Method: Kinetic Mode (Continuous).

    • Detection: Absorbance at 316 nm (Formation of 4-HQ).

    • Duration: Read every 30 seconds for 20 minutes.

  • Termination (Endpoint Option): If kinetic reading is unavailable, stop reaction after 20 mins with 2N NaOH. Read Fluorescence (Ex 310 nm / Em 400 nm).

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve.


Plot % Inhibition vs. Log[Concentration] to derive

using non-linear regression (Sigmoidal dose-response).
Assay Logic Diagram

AssayLogic Substrate Substrate: Kynuramine (Non-fluorescent) Reaction Oxidative Deamination (37°C, pH 7.4) Substrate->Reaction Enzyme Enzyme: hMAO-B (Mitochondrial) Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Enzyme->Reaction Catalysis Inhibitor Test Compound: Isoxazole Derivative Complex->Reaction Reduced Activity Product Product: 4-Hydroxyquinoline (Abs 316nm / Em 400nm) Reaction->Product Signal Generation

Caption: Kynuramine assay logic. Direct conversion to 4-HQ avoids interference common in coupled peroxidase assays.

Structure-Activity Relationship (SAR) Summary

Based on current literature and kinetic data, the following substitutions on the 3,5-diphenylisoxazole core optimize MAO-B selectivity:

PositionSubstituentEffect on Potency/SelectivityMechanistic Insight
C-3 Phenyl 4-F, 4-Cl Increases Potency Halogens fill the hydrophobic pocket; Fluorine interactions with active site residues.
C-3 Phenyl 4-OMe Decreases Potency Steric bulk and electron donation often unfavorable at this position for MAO-B.
C-5 Phenyl 4-OH Increases Selectivity H-bond donor mimics the tyramine hydroxyl; enhances affinity for MAO-B.
C-5 Phenyl 4-Benzyloxy High Potency (nM) Extends into the "entrance cavity" of MAO-B, which is larger than MAO-A.
Isoxazole Core N-O Bond Essential Acts as a rigid spacer and H-bond acceptor. Replacement with pyrazole often reduces activity.

Troubleshooting Guide

Synthesis Challenges
  • Problem: Low yield, formation of furoxan dimer.

    • Solution: The addition of base (

      
      ) must be slow  (dropwise) and performed at 0°C . This ensures the nitrile oxide is generated only as fast as it can react with the alkyne. Use an excess of alkyne (1.1–1.2 eq).
      
  • Problem: Regioisomer mixture (3,5 vs 3,4).

    • Solution: The nitrile oxide method is naturally selective for 3,5. If 3,4 isomers appear, switch to Cu(I)-catalyzed cycloaddition (CuAAC) if using azide-alkyne, or optimize solvent polarity (use t-Butanol/Water).

Assay Challenges
  • Problem: High background absorbance at 316 nm.

    • Solution: The test compound might absorb at this wavelength. Run a "Compound Only" blank (Buffer + Compound, No Enzyme) and subtract this baseline.

  • Problem: Non-linear reaction kinetics.

    • Solution: Substrate depletion. Reduce enzyme concentration or shorten measurement window to the first 10 minutes.

References

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

    • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • MAO Assay Protocols (Spectrophotometric)

    • Title: Enzyme Inhibition Assays for Monoamine Oxidase.
    • Source: Methods in Molecular Biology, 2024.
    • URL:[Link]

  • SAR of Isoxazole MAO Inhibitors

    • Title: Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B.[3]

    • Source: European Journal of Medicinal Chemistry, 2024.
    • URL:[Link]

  • Kynuramine Assay Validation

    • Title: A Rapid Spectrophotometric Assay of Monoamine Oxidase Based on the Rate of Disappearance of Kynuramine.[4][5]

    • Source: Journal of Biological Chemistry.[5]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 5-(3,4-Dichlorophenyl)isoxazole from sticky reaction mixtures

Executive Summary The synthesis of 5-(3,4-Dichlorophenyl)isoxazole often results in viscous, dark-colored reaction mixtures ("tars").[1] This is particularly common when utilizing 1,3-dipolar cycloaddition (nitrile oxide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-(3,4-Dichlorophenyl)isoxazole often results in viscous, dark-colored reaction mixtures ("tars").[1] This is particularly common when utilizing 1,3-dipolar cycloaddition (nitrile oxide route) or cyclocondensation (enaminone route) due to the formation of oligomeric byproducts and the high lipophilicity of the dichlorophenyl moiety.[1]

This guide provides field-proven troubleshooting workflows to isolate high-purity crystalline solids from these sticky matrices without resorting to immediate, expensive chromatography.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude reaction mixture has concentrated into a dark, sticky oil that refuses to solidify. How do I initiate crystallization? A: This is the most common issue with 3,4-dichlorophenyl derivatives. The "stickiness" is usually caused by trapped solvent (often DMF or DMSO) or amorphous oligomers preventing crystal lattice formation.[1]

  • The Fix (Trituration): Do not attempt to scrape the oil.[1]

    • Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc) .[1]

    • Slowly add 10 volumes of cold Hexane or Pentane while stirring vigorously.

    • If it oils out again, scratch the side of the flask with a glass rod to induce nucleation.

    • Advanced Tip: If the oil persists, sonicate the flask for 5–10 minutes. Sonication breaks up the viscous boundary layer, encouraging the formation of a seed crystal.

Q2: I am seeing a persistent emulsion during the aqueous workup. The layers won't separate. A: Isoxazoles with halogenated aryl groups are highly lipophilic, but the presence of unreacted hydroxylamine or copper salts (if Click chemistry was used) can stabilize emulsions.[1]

  • The Fix:

    • Saturate: Add solid NaCl to the aqueous layer until saturated.

    • Filter: Pass the entire biphasic mixture through a pad of Celite 545 . This physically traps the particulate matter stabilizing the emulsion.

    • Acidify: If using the enaminone route, residual amine causes emulsions. Wash with 1N HCl to protonate the amine, forcing it into the aqueous layer.

Q3: The solid I isolated is yellow/orange, but the product should be white. Is this an impurity? A: Yes. 5-Arylisoxazoles are typically white to off-white solids. The color usually comes from azo-dimer byproducts or oxidized hydroxylamine residues.

  • The Fix (Activated Carbon):

    • Dissolve the crude solid in boiling Ethanol (EtOH) .

    • Add activated carbon (5-10% by weight).[1]

    • Reflux for 15 minutes.

    • Filter while hot through Celite. The filtrate should be clear or pale yellow. Upon cooling, the precipitating crystals will be significantly whiter.

Part 2: Decision Tree & Workflow

The following diagram outlines the logical flow for purifying sticky isoxazole reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Sticky/Tarry) SolventCheck Is reaction solvent water-miscible? (DMF/DMSO/EtOH) Start->SolventCheck AqueousWorkup Aqueous Workup: Dilute with H2O, Extract with EtOAc SolventCheck->AqueousWorkup Yes Evaporation Evaporate Organic Layer to Residue SolventCheck->Evaporation No (DCM/EtOAc) AqueousWorkup->Evaporation Trituration Trituration: Add Hexane/Pentane + Sonication Evaporation->Trituration SolidState Did a solid form? Trituration->SolidState Recryst Recrystallization: Solvent: EtOH or EtOH/H2O (9:1) SolidState->Recryst Yes Chromatography Flash Chromatography: Silica Gel (Hex/EtOAc) SolidState->Chromatography No (Persistent Oil) FinalProduct Pure 5-(3,4-Dichlorophenyl)isoxazole (White Needles) Recryst->FinalProduct Chromatography->FinalProduct

Figure 1: Logical workflow for rescuing product from viscous reaction byproducts.

Part 3: Detailed Experimental Protocols

Protocol A: The "Rescue" Trituration (For Sticky Oils)

Use this when the rotary evaporator leaves a dark, viscous goo.[1]

  • Dissolution: Add Diethyl Ether or EtOAc dropwise to the residue.[1] Use only enough to make the oil flowable (approx. 1-2 mL per gram of crude).

  • Precipitation: Place the flask in an ice bath (0°C). Slowly add Hexane (10 mL per gram of crude) with vigorous stirring.

  • Sonication: If the oil balls up, place the flask in an ultrasonic bath for 5 minutes. The oil should disperse into a fine suspension.

  • Filtration: Filter the suspension rapidly on a sintered glass funnel. Wash the cake with cold Hexane.

  • Result: A crude solid suitable for recrystallization.[2][3]

Protocol B: Recrystallization (The Gold Standard)

Isoxazoles crystallize exceptionally well from alcohol/water mixtures.[1]

  • Solvent Choice: Ethanol (95%) is the primary solvent.[1]

  • Dissolution: Place the crude solid in a flask. Add Ethanol and heat to reflux (approx. 78°C). Add solvent in small portions until the solid just dissolves.

  • Clarification: If the solution is colored, add activated charcoal and filter hot (as described in Q3).

  • Crystallization: Remove from heat.

    • Critical Step: If the product is very hydrophobic (like the 3,4-dichloro variant), add warm Water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.[1]

    • Add one drop of Ethanol to clear the turbidity.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white needles and wash with cold 50% EtOH/Water.

Part 4: Physical Data & Specifications

Target Molecule: 5-(3,4-Dichlorophenyl)isoxazole[1]

PropertyValue / ObservationNotes
Appearance White to off-white crystalline solidYellow indicates oxidation/impurities.
Melting Point 110°C – 140°C (Estimated)Similar 4-chlorophenyl analogs melt ~85-87°C [1]; the 3,4-dichloro substitution increases lattice energy.[1]
Solubility (Good) DMSO, DMF, EtOAc, DCM, ChloroformSoluble in most polar aprotic solvents.
Solubility (Poor) Water, Hexane, PentaneIdeal antisolvents for purification.
Rf Value ~0.4 - 0.6System: Hexane:EtOAc (8:[1]2) on Silica.[1]

References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Source: MDPI (Molecules 2013).[1] Relevance: Establishes melting point baselines for chlorophenyl-isoxazoles and aqueous workup protocols. URL:[Link][1]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water. Source: Beilstein Journal of Organic Chemistry. Relevance: details the "sticky" nature of isoxazole synthesis byproducts and purification via precipitation. URL:[Link][1]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? Source: Biotage Blog. Relevance: Discusses the "dissolve and crash out" method for spontaneous crystallizers like isoxazoles. URL:[Link]

Sources

Optimization

overcoming steric hindrance in 3,4-dichlorophenyl isoxazole cyclization

Topic: Overcoming Steric Hindrance in 3,4-Dichlorophenyl Isoxazole Cyclization Ticket ID: ISOX-CL2-004 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing isoxazoles bearing a 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3,4-Dichlorophenyl Isoxazole Cyclization Ticket ID: ISOX-CL2-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing isoxazoles bearing a 3,4-dichlorophenyl moiety presents a dual challenge: steric bulk and electronic activation . While the dichlorophenyl group is sterically demanding (especially if aiming for fully substituted rings), its electron-withdrawing nature creates a highly reactive nitrile oxide dipole. This paradox often leads to the rapid dimerization of the dipole into furoxan byproducts before the sterically hindered cyclization with the dipolarophile can occur.

This guide provides a self-validating troubleshooting workflow to bypass these kinetic traps using Microwave-Assisted Synthesis , Copper(I) Catalysis , and Regioselective Condensation Protocols .

Module 1: Diagnostic Flowchart

Before modifying your protocol, identify your specific bottleneck using this decision matrix.

Isoxazole_Troubleshooting Start START: What is the primary failure mode? Q1 Target Regioisomer? Start->Q1 Iso35 3,5-Disubstituted (Targeting 5-position) Q1->Iso35 Iso34 3,4-Disubstituted (Targeting 4-position) Q1->Iso34 IsoTri 3,4,5-Trisubstituted (Fully Crowded) Q1->IsoTri Issue1 Issue: Dimerization (Furoxan formation) Iso35->Issue1 High Dipole Reactivity Issue2 Issue: No Reaction / Low Conv. (Steric Wall) Iso35->Issue2 Bulky Alkyne Iso34->Issue2 Electronic Mismatch Sol4 Sol: Switch to Condensation (Enamino Ketone Route) Iso34->Sol4 Regiocontrol Required IsoTri->Issue2 Severe Sterics Sol3 Sol: Microwave Irradiation (120-150°C, Sealed Tube) IsoTri->Sol3 Sol1 Sol: In-Situ Generation + Slow Addition (Syringe Pump) Issue1->Sol1 Sol2 Sol: Cu(I) Catalysis (Click) or 'On-Water' Conditions Issue2->Sol2 If Terminal Alkyne Issue2->Sol3 If Internal Alkyne

Caption: Diagnostic logic for selecting the correct remediation strategy based on substitution pattern and failure mode.

Module 2: The [3+2] Cycloaddition Route ("Click" Method)

Best For: 3,5-Disubstituted Isoxazoles.[1][2][3][4][5][6] The Problem: The 3,4-dichlorophenyl group activates the nitrile oxide, making it prone to dimerization (furoxan formation) faster than it can react with a sterically hindered dipolarophile.

Protocol A: Copper-Catalyzed Cycloaddition (CuAAC)

Use this for terminal alkynes.[3][7] The copper catalyst forces a stepwise mechanism, lowering the activation energy barrier created by steric hindrance.

Reagents:

  • Precursor: 3,4-Dichlorobenzaldehyde oxime.

  • Dipolarophile: Terminal Alkyne (1.2 equiv).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

Step-by-Step Workflow:

  • Chlorination: Dissolve oxime in DMF. Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C. Stir 1h to generate the hydroximoyl chloride. Check TLC for disappearance of oxime.

  • Catalyst Prep: In a separate vial, dissolve CuSO₄ and Sodium Ascorbate in water. The solution should turn bright yellow/orange (active Cu(I)).

  • Cyclization: Add the alkyne and the Cu-catalyst solution to the hydroximoyl chloride mixture.

  • Base Addition (CRITICAL): Add KHCO₃ (solid, 2.0 equiv) slowly.

    • Why: Weak base prevents rapid dumping of the nitrile oxide.

  • Reaction: Stir at RT for 4–12h. If sterics are severe (e.g., t-butyl alkyne), heat to 60°C.

Protocol B: Microwave-Assisted Thermal Cycloaddition

Use this for internal alkynes or fully substituted systems where Cu-catalysis fails.

Reagents:

  • Precursor: Hydroximoyl chloride (generated as above).

  • Dipolarophile: Internal Alkyne or Enol Ether (3.0 equiv).

  • Solvent: Ethanol or Dichloromethane (DCM).

  • Scavenger: Molecular Sieves (4Å).

Step-by-Step Workflow:

  • Setup: Place hydroximoyl chloride and dipolarophile in a microwave-safe vial.

  • Solvent: Add EtOH (high dielectric constant helps microwave absorption).

  • Irradiation: Set microwave reactor to Dynamic Mode .

    • Temp: 130°C.

    • Hold Time: 10–20 min.

    • Pressure Limit: 250 psi.

  • Workup: Cool to RT immediately. The high temperature overcomes the steric repulsion energy barrier that prevents the transition state formation at reflux.

Module 3: The Condensation Route (Regioselective Fix)

Best For: 3,4-Disubstituted or 3,4,5-Trisubstituted Isoxazoles.[2][8] The Problem: Direct cycloaddition often yields the wrong regioisomer (3,5 instead of 3,4) or fails due to steric crowding at the transition state.

Protocol C: -Enamino Ketone Cyclization

This method builds the ring around the steric bulk rather than forcing two bulky pieces together.

Mechanism: Instead of reacting a nitrile oxide, we react a


-enamino ketone  with hydroxylamine hydrochloride . This allows precise placement of the 3,4-dichlorophenyl group.

Step-by-Step Workflow:

  • Precursor Synthesis: React 3,4-dichlorophenyl acetyl chloride with the appropriate enamine or use a Vilsmeier-Haack formylation of the corresponding ketone to get the

    
    -dimethylamino enone.
    
  • Cyclization Conditions:

    • Reactants:

      
      -Enamino ketone (1.0 equiv) + NH₂OH·HCl (1.2 equiv).[8]
      
    • Solvent: Ethanol.[9]

    • Additive: K₂CO₃ (1.0 equiv) or Pyridine .

  • Procedure: Reflux for 3 hours.

    • Note: If the 3,4-dichlorophenyl group is at the

      
      -position of the enone, steric hindrance might slow the initial Michael addition of hydroxylamine.
      
    • Troubleshooting: Add Lewis Acid (BF₃[7]·OEt₂, 10 mol%) to activate the carbonyl/enamine system if reaction is sluggish.

Module 4: Troubleshooting & FAQs

Q1: I see a major byproduct spot on TLC that is UV-active but not my product. What is it?

A: This is almost certainly the furoxan dimer (3,4-bis(3,4-dichlorophenyl)furoxan).

  • Cause: The 3,4-dichloro substitution makes the nitrile oxide dipole very electrophilic. If it cannot find the alkyne immediately (due to steric hindrance), it reacts with itself.

  • Fix: Use the Syringe Pump Method . Generate the nitrile oxide in situ by slowly adding the base (Et₃N) to a mixture of the hydroximoyl chloride and alkyne over 4–6 hours. This keeps the steady-state concentration of the dipole low, statistically favoring reaction with the alkyne (which is in excess).

Q2: Can I use "On-Water" chemistry for these lipophilic substrates?

A: Yes, and you should. 3,4-Dichlorophenyl groups are highly hydrophobic. Using a heterogeneous mixture of Water/DCM or Water/Toluene can accelerate the reaction via "on-water" catalysis. The hydrophobic effect forces the organic reactants (dipole and dipolarophile) into the interface, increasing the effective local concentration and overcoming steric entropy penalties.

Q3: My 3,4,5-trisubstituted reaction is stuck at 10% conversion.

A: You have hit the "Steric Wall."

  • Immediate Action: Switch to Protocol B (Microwave) . Thermal reflux (80°C) provides insufficient energy to distort the bond angles required for the transition state of a fully substituted isoxazole. You need >120°C.[2]

  • Alternative: If microwave fails, verify your alkyne reactivity. Electron-deficient alkynes (e.g., acetylenedicarboxylates) react faster. If your alkyne is electron-rich and bulky, the reaction may be chemically impossible via direct cycloaddition. Switch to Protocol C (Condensation) .

Data Summary: Method Selection Matrix

Target IsoxazoleSteric BulkRecommended MethodKey Catalyst/Condition
3,5-Disubstituted Low/MediumCuAAC (Click) CuSO₄ / Na-Ascorbate
3,5-Disubstituted HighMicrowave Click 130°C / 15 min
3,4-Disubstituted HighCondensation

-Enamino Ketone + NH₂OH
Trisubstituted ExtremeMicrowave / Sealed Tube 150°C / High Pressure

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][7][10][11][12][13] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008).[12] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis.[1][2][4][6][7][8][9][10][14] Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[6] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry.[6][10][14] Link

  • Kadam, K. S., et al. (2016).[10] Efficient, One-Pot Approach for the Synthesis of 3,5-Disubstituted Isoxazoles.[3][6][10] Synthesis.[1][2][4][6][7][8][9][10][14] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Dichlorophenyl Isoxazole Solubility for Biological Assays

Welcome to the technical support center for optimizing the solubility of dichlorophenyl isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of dichlorophenyl isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during biological assays. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: Why Dichlorophenyl Isoxazoles Can Be Problematic

Dichlorophenyl isoxazoles are a class of compounds with significant therapeutic potential, often investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their chemical structure, characterized by a dichlorinated phenyl ring and an isoxazole moiety, often leads to high lipophilicity and crystallinity. This combination frequently results in poor aqueous solubility, a major hurdle in obtaining reliable and reproducible data in biological assays.[4][5]

Inadequate solubility can lead to a cascade of experimental issues, including underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[6] This guide will provide you with the tools and knowledge to overcome these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter when working with dichlorophenyl isoxazoles.

Q1: My dichlorophenyl isoxazole, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic case of "solvent shock." Your compound is likely soluble in the organic solvent (DMSO) but not in the final aqueous environment of your assay. When the DMSO stock is rapidly diluted, the compound crashes out of solution.[7][8]

Immediate Steps to Take:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate, typically ≤ 0.5%.[9] You may need to prepare a more concentrated DMSO stock solution to achieve this.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution approach. A "reverse dilution" can also be effective: add your DMSO stock dropwise to the assay buffer while gently vortexing.[9] This allows for a more gradual change in solvent polarity.

  • Warm the Solution: Gently warming the solution to 37°C for a short period, combined with vortexing or sonication, can sometimes help dissolve the compound.[10][11] However, be mindful of the temperature stability of your compound and other assay components.

Long-Term Strategies:

  • Co-solvents: Introduce a water-miscible co-solvent to your assay buffer.[12][13] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). You will need to perform a vehicle control to ensure the co-solvent doesn't affect your assay.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help maintain compound solubility by forming micelles.[14][15] This is more suitable for biochemical assays than cell-based assays where detergents can be toxic.

Q2: I'm seeing inconsistent results in my cell-based assay. Could this be a solubility issue even if I don't see visible precipitation?

A2: Absolutely. The absence of visible precipitation doesn't guarantee that your compound is fully solubilized at the molecular level. Nanoparticles or small aggregates can form, which are not visible to the naked eye but can significantly impact your assay.[16] This can lead to variable and non-reproducible results.[6]

Troubleshooting Steps:

  • Determine the Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous solution.[17][18] This is a crucial parameter for early-stage drug discovery.

  • Perform a Turbidity Assay: You can assess solubility by making serial dilutions of your compound in the assay medium and measuring the turbidity using a spectrophotometer (at a wavelength around 500 nm or higher) or a nephelometer.[11] This will give you a practical upper concentration limit for your experiments.

  • Consider the Assay Endpoint: Some assay technologies are more sensitive to compound precipitation than others. For example, fluorescence-based readouts can be particularly affected by light scattering from compound aggregates.

Q3: I need to prepare a formulation for an in vivo study. What are my options for a poorly soluble dichlorophenyl isoxazole?

A3: In vivo studies require formulations that can maintain the compound in a bioavailable form. The strategies are more complex than for in vitro assays.

Common Formulation Approaches:

  • Co-solvent Systems: A mixture of solvents can be used to dissolve the compound.[12] The choice of solvents must be safe and well-tolerated in the animal model.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of poorly soluble drugs.[19][20]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve its dissolution rate.[12][13][21]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[5][16]

It is highly recommended to collaborate with a formulation scientist for in vivo studies.

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A:

  • Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically when a DMSO stock is added to an aqueous buffer.[17][22][23] This is most relevant for high-throughput screening and early-stage in vitro assays.[24]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[18][25] It is a critical parameter for later-stage drug development, including formulation and toxicology studies.[17]

For most initial biological assays, kinetic solubility is the more practical and relevant measure.

Q: Can pH adjustment improve the solubility of my dichlorophenyl isoxazole?

A: The solubility of ionizable compounds is highly dependent on pH.[26][27][28] The isoxazole ring can be susceptible to opening under basic conditions, especially at elevated temperatures.[29] If your dichlorophenyl isoxazole has an acidic or basic functional group, adjusting the pH of your buffer can significantly impact its solubility. However, you must ensure the chosen pH is compatible with your biological assay.

Q: What are excipients, and how can they help?

A: Excipients are inactive substances used alongside the active pharmaceutical ingredient.[30] In the context of solubility, they can act as solubilizing agents, stabilizers, or permeation enhancers.[31][32][33] Examples include:

  • Cyclodextrins: These form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[5][21]

  • Polymers: Can be used to create solid dispersions or prevent precipitation.

  • Surfactants: Help to solubilize hydrophobic compounds.[14]

Q: Should I filter my compound solution if I see precipitation?

A: Filtering a precipitated solution will remove the undissolved compound, leading to an unknown and lower final concentration in your assay.[8] This will result in inaccurate data. It is better to address the root cause of the precipitation rather than simply removing the precipitate.

Experimental Protocols

Protocol 1: Preparation of a Dichlorophenyl Isoxazole Stock Solution
  • Weigh the desired amount of your dichlorophenyl isoxazole in a sterile microcentrifuge tube.

  • Add the required volume of 100% anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[10]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Protocol 2: Aqueous Solubility Assessment by Turbidimetry
  • Prepare a series of dilutions of your compound from your DMSO stock in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer.

  • Transfer a small, equal volume of each compound dilution and the DMSO control into the corresponding wells of the buffer plate. The final DMSO concentration should match your assay conditions.

  • Mix the plate gently and let it equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well at a wavelength of 500-600 nm using a plate reader.[11]

  • The concentration at which you observe a significant increase in absorbance compared to the DMSO control is your approximate kinetic solubility limit.

Visualizations

Solubility_Troubleshooting_Workflow start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO to <= 0.5% check_dmso->reduce_dmso Yes check_dilution Using direct dilution? check_dmso->check_dilution No reduce_dmso->check_dilution serial_dilution Use serial or reverse dilution method check_dilution->serial_dilution Yes still_precipitates Still precipitates? check_dilution->still_precipitates No serial_dilution->still_precipitates cosolvent Add a co-solvent (e.g., PEG, Ethanol) still_precipitates->cosolvent Yes surfactant Add a surfactant (e.g., Tween-20) still_precipitates->surfactant Alternatively success Proceed with Assay still_precipitates->success No cosolvent->success surfactant->success

Caption: A decision-making workflow for troubleshooting compound precipitation.

Solubility_Concepts kinetic Kinetic Solubility - Relevant for HTS and in vitro assays - Measures precipitation from a supersaturated state - Influenced by dilution method thermodynamic Thermodynamic Solubility - True equilibrium solubility - Crucial for formulation and toxicology - Independent of initial solvent kinetic->thermodynamic Kinetic solubility is often higher

Caption: The relationship between kinetic and thermodynamic solubility.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75–87. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229–237. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

  • Avdeef, A. (2007). The rise of pH-metric log P. Expert Opinion on Drug Discovery, 2(1), 49-65. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • K-SOL, Prediction of kinetic solubility of druglike molecules. (n.d.). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-10. [Link]

  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1–16. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • ChemIntel360. (2024, July 30). The Critical Role of Excipients in Enhancing Drug Absorption. Retrieved from [Link]

  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity? Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review, 13(3), 38-45. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • Naicker, T., Soliman, M. E., & Baijnath, S. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Kumar, S., & Bawa, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(1), 1–40. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? Retrieved from [Link]

  • Huang, W., Liu, Y., Zhang, Y., & Wang, J. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(7), 9296–9304. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(1), 138-146. [Link]

  • Singh, R. K., & Singh, P. (2020). A review of isoxazole biological activity and present synthetic techniques. Journal of Emerging Technologies and Innovative Research, 7(6), 1-13. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Wang, H., Lu, Y., Liu, Y., Wang, D., & He, L. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Molecules, 17(12), 14074–14085. [Link]

  • Hushare, V. J., Rajput, P. R., Malpani, M. O., & Ghodile, N. G. (2012). Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience, 4(2), 81-85. [Link]

Sources

Optimization

troubleshooting regioselectivity in 5-aryl vs 3-aryl isoxazole formation

Isoxazole Chemistry Technical Support Center Topic: Troubleshooting Regioselectivity in 5-Aryl vs. 3-Aryl Isoxazole Formation Role: Senior Application Scientist Executive Summary: The Regioselectivity Paradox In the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazole Chemistry Technical Support Center Topic: Troubleshooting Regioselectivity in 5-Aryl vs. 3-Aryl Isoxazole Formation Role: Senior Application Scientist

Executive Summary: The Regioselectivity Paradox

In the synthesis of isoxazoles, the distinction between the 3-aryl-5-alkyl and 5-aryl-3-alkyl isomers is non-trivial. These regioisomers possess distinct pharmacological profiles and metabolic stabilities, yet standard synthetic protocols often yield intractable mixtures.

This guide addresses the two primary synthetic pathways:

  • [3+2] Cycloaddition: Where regiochemistry is determined by precursor selection (Retrosynthetic Control).

  • Condensation: Where regiochemistry is determined by reaction conditions (Thermodynamic vs. Kinetic Control).

Module 1: The Cycloaddition Route (Nitrile Oxide + Alkyne)

Best for: Absolute regiocontrol when starting materials are flexible.

This pathway relies on the 1,3-dipolar cycloaddition of a nitrile oxide (dipole) and an alkyne (dipolarophile).[1]

The Core Logic

Unlike condensation reactions, regioselectivity here is structural, not environmental.

  • The Nitrile Oxide (R-CNO) substituent always becomes Position 3 .

  • The Alkyne (R'-C≡CH) substituent always becomes Position 5 (in Cu-catalyzed or thermal conditions).

Decision Matrix:

  • Target: 3-Aryl-5-Alkyl Isoxazole

    
     Use Aryl-Nitrile Oxide  + Alkyl-Alkyne .
    
  • Target: 5-Aryl-3-Alkyl Isoxazole

    
     Use Alkyl-Nitrile Oxide  + Aryl-Alkyne .
    
Troubleshooting Guide: Cycloaddition
SymptomProbable CauseCorrective Action
Formation of Furoxan (Dimer) Nitrile oxide concentration is too high; dimerization competes with cycloaddition.Slow Addition Protocol: Generate the nitrile oxide in situ (e.g., from hydroximoyl chloride) using a syringe pump to add the base dropwise to a solution containing excess alkyne.
Mixture of 3,5- and 3,4-isomers Thermal cycloaddition lacks directionality (electronic/steric conflict).Switch to Cu-Catalysis: Use Cu(I) (generated from CuSO₄/Ascorbate or CuI). Copper enforces the 3,5-regioselectivity mechanism analogous to CuAAC "Click" chemistry.
Low Yield with Alkyl-Nitrile Oxides Alkyl nitrile oxides are unstable and prone to rapid polymerization."Dump and Stir" is fatal here. Use the Himo Protocol: Generate the alkyl nitrile oxide in situ using NCS/Aldoxime in the presence of the alkyne.
Visual Workflow: Precursor Selection

CycloadditionLogic cluster_0 Target: 3-Aryl-5-Alkyl cluster_1 Target: 5-Aryl-3-Alkyl TargetA 3-Aryl-5-Alkyl Isoxazole PreA1 Aryl-Hydroximoyl Chloride (Dipole) PreA1->TargetA C-3 Source PreA2 Alkyl-Alkyne (Dipolarophile) PreA2->TargetA C-5 Source TargetB 5-Aryl-3-Alkyl Isoxazole PreB1 Alkyl-Hydroximoyl Chloride (Dipole) PreB1->TargetB C-3 Source PreB2 Aryl-Alkyne (Dipolarophile) PreB2->TargetB C-5 Source

Caption: Retrosynthetic map for [3+2] cycloaddition. Regiochemistry is locked by assigning the Aryl group to either the Dipole (C3) or Dipolarophile (C5).

Module 2: The Condensation Route (Chalcone/Diketone + Hydroxylamine)

Best for: Scale-up and using inexpensive starting materials.

This route is notorious for regioselectivity issues. The reaction of an


-unsaturated ketone (chalcone) with hydroxylamine can yield either isomer depending on the pH.
Mechanism: The pH Switch

The regiochemical outcome depends on whether the reaction proceeds via 1,2-addition (Kinetic) or 1,4-addition (Thermodynamic).

  • Kinetic Path (Acidic/Buffered): Hydroxylamine attacks the Carbonyl (C=O).

    • Result:3-Aryl-5-Alkyl (assuming Aryl-CO-CH=CH-Alkyl starting material).

  • Thermodynamic Path (Basic): Hydroxylamine attacks the

    
    -carbon (Michael Addition).
    
    • Result:3-Alkyl-5-Aryl (assuming Aryl-CO-CH=CH-Alkyl starting material).

Protocol: The "Chalcone Switch"

Scenario: Starting Material is Chalcone Ph-CO-CH=CH-Me (1-phenylbut-2-en-1-one).

Target IsomerReaction ConditionMechanismProtocol
3-Phenyl-5-Methyl Acidic / Buffered 1,2-Addition (Attack at C=O)Reflux chalcone + NH₂OH·HCl in EtOH/Pyridine or NaOAc/HOAc . The N-atom fixes to the carbonyl carbon (C1 becomes C3).
5-Phenyl-3-Methyl Strong Basic 1,4-Addition (Attack at C-beta)Reflux chalcone + NH₂OH·HCl + KOH (3 equiv) in MeOH. The N-atom attacks the beta-carbon (C3 becomes C3 of isoxazole).
Troubleshooting Guide: Condensation
SymptomProbable CauseCorrective Action
Mixture of Isomers pH drifted during reaction or insufficient equilibration time.Force the Mechanism: For the 1,4-path (Basic), ensure high pH (>10) and longer reflux times to allow the thermodynamic product to settle. For the 1,2-path, ensure pH < 5.
Isoxazoline (Intermediate) Isolation Incomplete oxidation. Condensation yields dihydroisoxazoles (isoxazolines) first.Add Oxidation Step: If the product is not aromatic, treat the crude isoxazoline with MnO₂ (in DCM) or I₂/K₂CO₃ to aromatize to the isoxazole.
Reaction Stalled (Steric Hindrance) Bulky aryl groups (e.g., mesityl) block nucleophilic attack.Switch to Microwave Irradiation: High temperature/pressure can overcome steric barriers that standard reflux cannot.
Visual Pathway: The pH Divergence

ChalconeSwitch cluster_acid Acidic Conditions (pH < 6) cluster_base Basic Conditions (pH > 10) Chalcone Chalcone (Ar-CO-CH=CH-R) Step1A 1,2-Addition (Attack at C=O) Chalcone->Step1A NH2OH / NaOAc Step1B 1,4-Addition (Michael Attack at C-beta) Chalcone->Step1B NH2OH / KOH InterA Oxime Intermediate (Ar-C(=NOH)-...) Step1A->InterA ProdA 3-Aryl-5-Alkyl Isoxazole InterA->ProdA Cyclization (O attacks C-beta) InterB Beta-Hydroxyamino Ketone Step1B->InterB ProdB 5-Aryl-3-Alkyl Isoxazole InterB->ProdB Cyclization (N attacks C=O)

Caption: Divergent synthesis from a single chalcone precursor. pH control dictates the site of nucleophilic attack, inverting the final regiochemistry.

Module 3: Analytical Verification (HMBC is King)

Never rely solely on 1H NMR chemical shifts of the ring proton (H4), as solvent effects can cause overlap. HMBC (Heteronuclear Multiple Bond Correlation) is the self-validating standard.

Differentiation Protocol:

  • Identify the Alkyl Group protons (e.g., Methyl).

  • Run HMBC .

  • Look for long-range coupling from the Alkyl protons to the Ring Carbons.

Feature3-Alkyl-5-Aryl 5-Alkyl-3-Aryl
Alkyl Coupling (HMBC) Alkyl protons couple to C3 (C=N)Alkyl protons couple to C5 (C-O)
Ring Carbon Shift (13C) C3 is typically ~155-165 ppm C5 is typically ~165-175 ppm
Diagnostic Cross-peak to lower field carbon (C=N)Cross-peak to higher field carbon (C-O)

Note: C5 is generally further downfield than C3 due to the direct attachment to Oxygen.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity." Journal of the American Chemical Society.

  • Grecian, S., & Fokin, V. V. (2008).[2] "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition.

  • Larkin, J., et al. (2010). "A Simple and robust method for the regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry.

  • Click Chemistry: CuAAC. "Copper-Catalyzed Azide-Alkyne Cycloaddition." Organic Chemistry Portal.

  • Bastawri, M. A., et al. (2016). "Regioselective synthesis of 3,5-disubstituted isoxazoles from chalcones." Tetrahedron Letters.

Sources

Troubleshooting

recrystallization solvents for 5-(3,4-Dichlorophenyl)isoxazole purification

Document ID: PUR-ISOX-534-DC Version: 2.1 Last Updated: February 2026 Department: Application Science & Process Development Executive Summary & Solvent Selection Matrix Compound Profile: 5-(3,4-Dichlorophenyl)isoxazole i...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PUR-ISOX-534-DC Version: 2.1 Last Updated: February 2026 Department: Application Science & Process Development

Executive Summary & Solvent Selection Matrix

Compound Profile: 5-(3,4-Dichlorophenyl)isoxazole is a lipophilic, crystalline heteroaromatic solid. Its purification is driven by the solubility differential between the isoxazole ring (moderately polar) and the dichlorophenyl moiety (lipophilic).

Critical Parameter: The melting point of 5-aryl isoxazoles typically ranges from 85°C to 130°C depending on substitution patterns [1, 2]. If the melting point is exceeded during dissolution, the compound may "oil out" rather than crystallize.[1]

Solvent Selection Matrix
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95% or Abs.) Primary ⭐⭐⭐⭐⭐Best Balance. High solubility at reflux, low at RT. The water content in 95% EtOH acts as a mild anti-solvent, aiding yield [3].
Methanol / Water Anti-Solvent⭐⭐⭐⭐Excellent for removing inorganic salts from synthesis (e.g., hydroxylamine hydrochloride residues). Dissolve in hot MeOH, add H₂O until cloudy.
Ethyl Acetate / Heptane Mixed System⭐⭐⭐⭐Ideal if the crude contains non-polar byproducts (e.g., dimers, furoxans). Heptane acts as the anti-solvent.
Toluene High Boiling⭐⭐Use with Caution. Only for high-purity polishing. High boiling point (110°C) increases risk of oiling out if the compound melts <100°C.
Acetonitrile Polar Aprotic⭐⭐⭐Good for removing highly polar colored impurities, but lower recovery yields due to higher solubility at cold temps [1].

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Recommended for crude purity >85%.

  • Preparation: Place the crude 5-(3,4-Dichlorophenyl)isoxazole in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol (approx. 3-5 mL per gram of solid) and heat to reflux (approx. 78°C).

    • Note: If solids remain after 10 minutes of reflux, add more solvent in 1 mL increments.

  • Hot Filtration (Crucial): If the solution is cloudy (inorganic salts) or contains black specs (charcoal/catalyst), filter rapidly through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Warning: Rapid cooling on ice immediately after reflux often causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Finishing: Once solids form at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with ice-cold ethanol (2 x solvent volume).

Protocol B: Solvent/Anti-Solvent Precipitation (EtOAc/Heptane)

Recommended for removing oily impurities or non-polar byproducts.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Stop adding Heptane when a persistent faint cloudiness appears.

  • Re-clarification: Add a few drops of Ethyl Acetate to make the solution clear again.

  • Crystallization: Allow to cool slowly. The product should crystallize as white to off-white needles or plates.

Troubleshooting Guide

Issue 1: The Product "Oils Out"

Symptom: Instead of crystals, a separate oily layer forms at the bottom of the flask upon cooling.

Root Cause: The solution temperature is higher than the melting point of the solvated compound, or the cooling rate is too fast.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10-20% more solvent. A slightly more dilute solution lowers the saturation temperature, allowing crystals to form before the oil phase separates.

  • Seed: Cool the solution until it is just above the temperature where oiling occurred previously, then add a seed crystal of pure product.

  • Trituration: If oil persists, decant the supernatant solvent and scratch the oil with a glass rod in the presence of a small amount of cold hexane or pentane to induce solidification.

Issue 2: Colored Impurities Persist

Symptom: Crystals are yellow or brown instead of white/off-white.

Root Cause: Conjugated organic byproducts (e.g., oxidized oximes or chalcone residues).

Corrective Actions:

  • Activated Charcoal: During the reflux step (Protocol A, Step 2), add activated charcoal (1-2% by weight of crude).

  • Reflux: Boil for 5-10 minutes.

  • Filtration: Perform a meticulous hot filtration through Celite to remove the charcoal. (Charcoal particles can act as nucleation sites for impurities if not removed).

Process Visualization

Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude 5-(3,4-Dichlorophenyl)isoxazole SolventChoice Select Solvent System (See Matrix) Start->SolventChoice Dissolve Dissolve in Hot Solvent (Reflux) SolventChoice->Dissolve Insolubles Are there insolubles? Dissolve->Insolubles HotFilter Hot Filtration (Remove salts/charcoal) Insolubles->HotFilter Yes Cooling Controlled Cooling (RT -> 0°C) Insolubles->Cooling No HotFilter->Cooling Oiling Did it Oil Out? Cooling->Oiling RemedyOil Reheat & Add Solvent OR Add Seed Crystal Oiling->RemedyOil Yes FilterDry Vacuum Filtration & Drying Oiling->FilterDry No (Crystals formed) RemedyOil->Cooling Retry End Pure Crystals FilterDry->End

Caption: Logical flow for the purification of 5-(3,4-Dichlorophenyl)isoxazole, including decision points for filtration and oiling-out remediation.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for 5-(3,4-Dichlorophenyl)isoxazole? A: While specific literature values vary by derivative, 5-(4-chlorophenyl)isoxazole melts at 85–87°C [4]. The additional chlorine at the 3-position typically raises the melting point slightly. Expect a range of 90–110°C . A sharp melting range (<2°C) indicates high purity.

Q2: My yield is low (<50%). Where is the product? A:

  • Mother Liquor: The product may be too soluble in the chosen solvent at room temperature. Concentrate the mother liquor (filtrate) by 50% on a rotary evaporator and cool again to harvest a "second crop."

  • Over-Washing: Did you wash the filter cake with hot or room temp solvent? Always use ice-cold solvent to prevent re-dissolving the crystals during the wash step.

Q3: Can I use water as a solvent? A: Not as a primary solvent. 5-(3,4-Dichlorophenyl)isoxazole is highly lipophilic and practically insoluble in water. However, water is an excellent anti-solvent when used with Ethanol or Methanol (see Protocol B logic) [3, 5].

Q4: Are there safety concerns specific to this compound? A: Halogenated aryl isoxazoles can be skin sensitizers. Always wear nitrile gloves and work in a fume hood. Ensure all solvent vapors (especially if using Toluene or Hexane) are vented properly.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (1988). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Coll. Vol. 6, p. 278. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health (NIH). (2009). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC2675023. Retrieved February 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 12, 2026, from [Link]

Sources

Optimization

minimizing side products in hydroxylamine hydrochloride cyclization

< Welcome to the technical support center for hydroxylamine hydrochloride cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thes...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for hydroxylamine hydrochloride cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively minimize the formation of unwanted side products. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Goal of Clean Cyclization

Hydroxylamine hydrochloride (NH₂OH·HCl) is a versatile reagent widely employed in the synthesis of nitrogen-containing heterocycles, most notably isoxazoles and their derivatives.[1] These structures are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The core reaction typically involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone), followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[2][4]

While seemingly straightforward, the reaction is often plagued by the formation of side products that complicate purification and reduce yields. This guide will dissect the common challenges and provide actionable strategies to steer your reaction toward the desired cyclized product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not going to completion, leaving unreacted starting material?

Answer: Incomplete conversion is often a kinetic or equilibrium issue. Several factors could be at play:

  • Insufficient Activation: The free amine form of hydroxylamine is the active nucleophile. Since you are starting with the hydrochloride salt, a base is required to liberate the free hydroxylamine. If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Low Reaction Temperature: Like most reactions, cyclizations have an activation energy barrier. Insufficient thermal energy can lead to sluggish reaction rates. Consider increasing the temperature or switching to a higher-boiling solvent, while being mindful of potential side reactions that might be favored at higher temperatures.[5]

  • Steric Hindrance: Bulky substituents on your dicarbonyl or chalcone starting material can sterically hinder the initial nucleophilic attack by hydroxylamine or the subsequent cyclization step. In such cases, longer reaction times or more forcing conditions (higher temperatures) may be necessary.

Q2: I'm observing a mixture of isoxazole regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[6] The hydroxylamine can attack either of the two carbonyl groups, leading to two different isoxazole products.

  • Electronic Effects: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl is preferentially attacked. Electron-withdrawing groups will enhance the electrophilicity of a nearby carbonyl, while electron-donating groups will decrease it.

  • Steric Effects: The less sterically hindered carbonyl group is generally the preferred site of initial attack.

  • pH Control: The reaction pH can influence which carbonyl is more reactive. Under acidic conditions, the reaction may favor one pathway, while basic conditions may favor another.[7] A systematic pH screen is often the most effective way to optimize regioselectivity.

  • Protecting Groups: In some cases, it may be necessary to temporarily protect one of the carbonyl groups to force the reaction to proceed at the other, then deprotect it later in the synthesis.

Q3: My primary side product isn't another isoxazole, but an open-chain oxime. Why isn't it cyclizing?

Answer: The formation of a stable oxime that fails to cyclize is a frequent issue.[8][9] This indicates that the initial condensation has occurred, but the intramolecular cyclization/dehydration is the bottleneck.

  • Reaction Conditions: The cyclization step is often promoted by heat and either acidic or basic conditions. If you are running the reaction under very mild or neutral conditions, the oxime may be the thermodynamic product. Refluxing in a suitable solvent like ethanol or acetic acid is common.[10][11]

  • Substrate Conformation: The oxime intermediate must be able to adopt a conformation that allows the hydroxyl group to attack the second carbonyl. If the molecule is sterically constrained in a way that disfavors this conformation, cyclization will be slow or may not occur at all.

  • Water Removal: The final step is the elimination of water to form the aromatic isoxazole ring.[4] If water is not effectively removed from the reaction, the equilibrium may not favor the final product. Using a Dean-Stark apparatus or a drying agent can be beneficial, though often simply refluxing is sufficient to drive off water.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific, structurally identified side products and provides targeted strategies to minimize their formation.

Issue 1: Formation of Isoxazoline Instead of Isoxazole

When starting from α,β-unsaturated ketones (chalcones), the initial Michael addition of hydroxylamine can be followed by cyclization to form an isoxazoline (a dihydroisoxazole), which may or may not oxidize to the desired isoxazole.[12][13]

Causality: The formation of the isoxazoline is a key intermediate step. The final dehydration to the aromatic isoxazole requires an oxidation step (formally, the loss of H₂). If the reaction conditions are not sufficiently oxidizing, or if the isoxazoline is particularly stable, it may be isolated as the major product.

Mitigation Strategies:

  • Choice of Base/Solvent: Performing the reaction in the presence of a base like potassium hydroxide in a refluxing solvent like ethanol often facilitates the elimination step to form the isoxazole.[2][12]

  • Oxidative Workup: If the isoxazoline is isolated, it can sometimes be converted to the isoxazole in a separate step using a mild oxidant.

  • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can promote the final elimination step.

Issue 2: Formation of Dimeric or Polymeric Byproducts

Complex mixtures containing high molecular weight species can arise, especially under strongly basic conditions.

Causality: These side products can result from intermolecular reactions. For example, an intermediate oxime from one molecule could react with the carbonyl of a second molecule before it has a chance to cyclize intramolecularly. Highly reactive intermediates, if not consumed quickly in the desired pathway, may find other reaction partners.

Mitigation Strategies:

  • Control of Stoichiometry: Ensure a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) is used to quickly consume the dicarbonyl starting material.[2][6]

  • Slow Addition: Adding the base or one of the reactants slowly can help to keep the concentration of reactive intermediates low, favoring the intramolecular cyclization over intermolecular side reactions.

  • Solvent Choice: Using a solvent in which the starting materials are fully soluble can prevent localized high concentrations that may lead to polymerization.

Issue 3: Michael Adducts and Other Open-Chain Products

In reactions with α,β-unsaturated systems, various open-chain adducts can form besides the simple oxime. These include hydroxylamino ketones or bis-adducts.[8]

Causality: Hydroxylamine is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. While reaction at the nitrogen is most common for carbonyl condensation, reaction conditions can influence the pathway. Strong bases can generate the NH₂O⁻ anion, which is a potent nucleophile.[14]

Mitigation Strategies:

  • Precise pH Control: This is the most critical parameter. The reaction should be basic enough to free the hydroxylamine nucleophile but not so basic as to promote unwanted side reactions. A pH range of 8-10 is often a good starting point. Buffering the reaction can sometimes provide better control.[15]

  • Reagent Purity: Impurities in the hydroxylamine hydrochloride or starting materials can catalyze side reactions. Recrystallization of hydroxylamine hydrochloride may be necessary if it is of low quality.[16][17]

pH RangeExpected OutcomeCommon Side ProductsRationale
< 4 (Acidic) Slow or no reaction.Unreacted starting material.The hydroxylamine is fully protonated (NH₃OH⁺), making it non-nucleophilic.[11]
5 - 7 (Neutral) Oxime formation.Stable oxime, incomplete cyclization.Sufficient free hydroxylamine for condensation, but conditions may not favor dehydration.[7]
8 - 10 (Mildly Basic) Optimal for Isoxazole. Minimal side products.Balances the need for free nucleophile with minimizing base-catalyzed side reactions.[15]
> 11 (Strongly Basic) Increased side reactions.Dimers, polymers, Michael adducts.High concentration of NH₂O⁻ and enolates can lead to undesired pathways.[14]

Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to troubleshooting. The diagrams below illustrate the desired cyclization and common off-target reactions.

Main Reaction Pathway: Isoxazole Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration Start 1,3-Dicarbonyl + NH₂OH·HCl Base Base (e.g., KOH) Start->Base Deprotonation Oxime Oxime Intermediate Base->Oxime Nucleophilic Attack Cyclized_Int Cyclized Intermediate Oxime->Cyclized_Int Intramolecular Attack Product Isoxazole Product Cyclized_Int->Product Dehydration (-H₂O)

Caption: Desired reaction pathway for isoxazole synthesis.

Troubleshooting Logic: Identifying Side Reactions

G Start Reaction Outcome Analysis Incomplete Incomplete Reaction? Start->Incomplete Regioisomers Regioisomers Formed? Incomplete->Regioisomers No Fix_Incomplete Check Base Stoichiometry Increase Temperature Incomplete->Fix_Incomplete Yes StableOxime Stable Oxime Isolated? Regioisomers->StableOxime No Fix_Regio Adjust pH Analyze Steric/Electronic Effects Regioisomers->Fix_Regio Yes Other Other Side Products? StableOxime->Other No Fix_Oxime Increase Temperature Add Acid/Base Catalyst StableOxime->Fix_Oxime Yes Fix_Other Optimize pH (8-10) Check Reagent Purity Other->Fix_Other Yes Success Clean Product Other->Success No

Caption: Decision tree for troubleshooting side product formation.

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis from a Chalcone

This protocol is a representative example for the cyclization of an α,β-unsaturated ketone.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chalcone (1.0 eq) and ethanol (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq). Stir the mixture to achieve a suspension.

  • Base Addition: Prepare an aqueous solution of potassium hydroxide (e.g., 40% w/v) and add it dropwise to the reaction mixture (approx. 2.5-3.0 eq). The amount of base should be sufficient to neutralize the HCl salt and catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[18]

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Acidification: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic to litmus paper. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[18]

Protocol 2: Purification of Hydroxylamine Hydrochloride

If reagent quality is suspected to be the source of side products, purification can be performed.[16]

  • Dissolution: Dissolve the crude hydroxylamine hydrochloride in a minimal amount of boiling water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Filtration: Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (<50 °C). Store the purified reagent in a tightly sealed container in a desiccator.[19]

Analytical Characterization of Side Products

Identifying the structure of your side products is the first step in rationally eliminating them.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, helping to distinguish between starting material, product, oximes, and dimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the exact structure of isolated side products. The disappearance of carbonyl signals and the appearance of characteristic isoxazole ring protons/carbons can confirm product formation.

  • Infrared (IR) Spectroscopy: Can be used to track the disappearance of the carbonyl (C=O) stretch of the starting material and the appearance of C=N and N-O stretches characteristic of the isoxazole ring.

By combining these troubleshooting strategies, detailed protocols, and a fundamental understanding of the reaction mechanism, researchers can significantly improve the outcome of their hydroxylamine hydrochloride cyclization reactions, leading to higher yields and purer products.

References

  • Patel, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32899-32923. [Link]

  • (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]

  • Marvel, C. S., & du Vigneaud, V. (1941). Hydroxylamine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.319. [Link]

  • Turan-Zitouni, G., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(15), 3488. [Link]

  • ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones. Retrieved from [Link]

  • Salman, A. S., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(22), 7599. [Link]

  • Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride. CN115535975B.
  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50.
  • Google Patents. (n.d.). Hydroxylamine purification via liquid/liquid extraction. US4166842A.
  • Google Patents. (n.d.).
  • Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry, 27(4), 1815-1818.
  • Chhabra, S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27, 1939-1967. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Retrieved from [Link]

  • Study.com. (n.d.). What is the product formed when hydroxylamine condenses with a carbonyl compound? Retrieved from [Link]

  • Vaia. (n.d.). Problem 120 The compound which reacts with h... Retrieved from [Link]

  • Orchid Chemical Supplies Ltd. (2025, August 12). How does the reaction between hydroxylamine and HCl affect the oxidation state of nitrogen in hydroxylamine? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. Retrieved from [Link]

  • Desheng. (2024, April 28). Hydroxylamine hydrochloride solution: how to prepare, use safely, and play its purpose. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Retrieved from [Link]

  • Acronymsandslang.com. (2024, December 4). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Retrieved from [Link]

  • Wang, T., et al. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering, 5(8), 1548-1555. [Link]

  • ResearchGate. (2025, August 6). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]

  • Reddit. (2025, September 4). Amine release in synthesis (hydroxylamine hydrochloride). Retrieved from [Link]

  • Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. Retrieved from [Link]

  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 12(2), 268. [Link]

  • Čejka, P., et al. (2007). Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. Czech Journal of Food Sciences, 25(6), 311-322.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

  • Digital Repository. (n.d.). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the hydroxylamine reductase activity of HCP. Retrieved from [Link]

  • PMC. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]

  • ACS Publications. (2025, March 11). Navigating Side Reactions for Robust Colorimetric Detection of Galactose Oxidase Activity. Retrieved from [Link]

  • chemrevise.org. (n.d.). Analytical Techniques. Retrieved from [Link]

  • YouTube. (2023, March 7). Methods Of Determining Reaction Mechanism (Product identification& Reaction Intermediate&Stereochem). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 3,4-Dichlorophenyl Isoxazole Derivatives

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Introduction You are likely here because the aromatic region (6.5 – 8.0 ppm) of your 3,4-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction

You are likely here because the aromatic region (6.5 – 8.0 ppm) of your 3,4-dichlorophenyl isoxazole derivative is a second-order mess. This is a known structural challenge. The 3,4-dichlorophenyl moiety presents an ABX or AMX spin system (H2, H5, H6) that frequently degenerates into a virtual singlet or indistinguishable multiplet, often overlapping with the isoxazole ring proton (H4 or H3/H5) or linker protons.

This guide prioritizes solutions from Chemical (Solvents) to Acquisition (Selective 1D) to Processing (Deconvolution), ensuring you resolve these signals without wasting instrument time.

Module 1: Solvent Engineering (The First Line of Defense)

Before running complex 2D experiments, alter the matrix. Aromatic protons are highly sensitive to Aromatic Solvent Induced Shifts (ASIS) .

The Mechanism

Benzene-d6 molecules stack parallel to the electron-deficient dichlorophenyl ring. This shielding cone effect shifts protons H2, H5, and H6 differently depending on their local steric environment, often resolving the overlap that exists in CDCl3 or DMSO-d6.

Experimental Protocol: Solvent Titration

Goal: Disperse the 3,4-dichlorophenyl multiplets.

  • Prepare Sample A: 5 mg compound in 600 µL CDCl3 (Reference).

  • Prepare Sample B: 5 mg compound in 600 µL Benzene-d6 (or Toluene-d8).

  • Compare:

    • Isoxazole Singlet: Usually shifts upfield significantly in C6D6.

    • Phenyl Protons: The H2 (ortho to isoxazole/linker) often experiences the largest shift variation compared to H5 (ortho to Cl) and H6.

  • Titration (If partial overlap persists):

    • Add C6D6 in 50 µL increments to Sample A.

    • Monitor the separation of the ABX system.

    • Stop when the H5 doublet (J ≈ 8.5 Hz) is clear of the H2 doublet (J ≈ 2.0 Hz).

Data Table: Typical Shift Ranges

ProtonMultiplicityTypical Shift (CDCl3)Typical Shift (C6D6)Diagnostic Value
Isoxazole-H Singlet6.50 - 7.00 ppm6.10 - 6.60 ppmAnchor Signal (No coupling)
Phenyl-H2 Doublet (d)7.80 - 7.95 ppm7.40 - 7.60 ppmMeta to Cl, Ortho to Linker
Phenyl-H6 Doublet of Doublets (dd)7.60 - 7.75 ppm7.20 - 7.40 ppmVicinal coupling to H5
Phenyl-H5 Doublet (d)7.50 - 7.60 ppm6.90 - 7.10 ppmOrtho to Cl (Shielded)

Module 2: Advanced Acquisition (Selective 1D Experiments)

If solvents fail, use Selective 1D TOCSY . Warning: You cannot use the Isoxazole singlet as the "source" for TOCSY because it has no scalar coupling (J) to the phenyl ring. You must target the phenyl ring directly.

Workflow: Isolating the ABX System

The 3,4-dichlorophenyl ring is an isolated spin system. If you can find one clean resonance (usually H5, which is often most upfield), you can "pull out" the rest of the ring.

Step-by-Step Protocol:

  • Acquire 1D Proton: Identify the H5 doublet (approx 7.5 ppm). Even if partially overlapped, identify its center.

  • Setup 1D Selective TOCSY:

    • Pulse: Gaussian or Re-Burp soft pulse (selectivity ~20-50 Hz).

    • Excitation: Set O1 (offset) to the H5 frequency.

    • Mixing Time: Set to 60–80 ms . (Too short <30ms misses H2; Too long >120ms loses signal to relaxation).

  • Result: The spectrum will show only H5, H6, and H2. All isoxazole and linker signals will vanish.

The "Pure Shift" Option (PSYCHE)

If the multiplets themselves are the problem (strong coupling), use Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk).[1][2]

  • Effect: Collapses all multiplets to singlets.

  • Benefit: Turns the H5/H6 overlap into two distinct lines.

  • Cost: Sensitivity loss (approx 10-20% of standard 1H).

Module 3: Logic & Decision Flowchart

Use this decision matrix to determine the correct experiment for your specific overlap scenario.

NMR_Resolution_Strategy Start START: Signal Overlap in 3,4-Dichlorophenyl Isoxazole Check_Solvent Step 1: Solvent Screen (CDCl3 vs Benzene-d6) Start->Check_Solvent Resolved_Solvent Signals Resolved? Check_Solvent->Resolved_Solvent Success_Solvent Proceed to Integration & Assignment Resolved_Solvent->Success_Solvent Yes Check_Isox Is Isoxazole Singlet Distinct? Resolved_Solvent->Check_Isox No NOE_Path Step 2A: 1D Selective NOE Target: Isoxazole Singlet Check_Isox->NOE_Path Yes (Singlet Clear) TOCSY_Path Step 2B: 1D Selective TOCSY Target: Phenyl H5 (Edge) Check_Isox->TOCSY_Path No (Messy) NOE_Result Reveals spatially close Phenyl H2/H6 NOE_Path->NOE_Result PureShift Step 3: Pure Shift (PSYCHE) Collapse Multiplets NOE_Result->PureShift If Multiplets still unclear TOCSY_Result Extracts Phenyl Spin System (H2, H5, H6 only) TOCSY_Path->TOCSY_Result TOCSY_Result->PureShift HSQC Step 4: 2D HSQC Use 13C Dispersion PureShift->HSQC Final Resort

Caption: Decision matrix for resolving aromatic overlap in isoxazole derivatives. Blue nodes indicate high-field/advanced acquisition steps.

Troubleshooting & FAQs

Q1: I performed a 1D TOCSY on the Isoxazole singlet (6.8 ppm) but saw no transfer to the aromatic ring. Why? A: This is a common error. TOCSY relies on scalar coupling (J-coupling), which occurs through bonds. The isoxazole ring and the dichlorophenyl ring are connected by a single sigma bond (or linker) that typically breaks the J-coupling network (unless there is a conjugated alkene linker).

  • Solution: Use 1D NOESY instead. NOE relies on space, not bonds. Irradiating the isoxazole proton will show an NOE response to the ortho protons (H2/H6) of the phenyl ring, establishing connectivity.

Q2: My H5 and H6 protons are a tight "roofed" multiplet. How do I get accurate integrals? A: This is "Strong Coupling" ($ \Delta\nu \approx J $). Standard integration will be inaccurate due to intensity borrowing.

  • Method 1 (Processing): Use "Global Spectral Deconvolution" (GSD) in software like Mnova or TopSpin. Do not use standard integration integrals; use the deconvoluted peak areas.

  • Method 2 (Acquisition): Run the spectrum at a higher field (e.g., 600 MHz vs 400 MHz) to increase Hz separation, or use the PSYCHE pure shift experiment to collapse the doublets into singlets.

Q3: Can I use DMSO-d6 instead of Benzene-d6? A: DMSO-d6 is excellent for solubility but often broadens signals if there is any exchangeable proton or if viscosity is high. Benzene-d6 is specifically recommended here because of the stacking effect unique to aromatic rings. The electron-poor dichlorophenyl ring interacts strongly with the electron-rich benzene solvent, inducing shifts that DMSO simply cannot replicate.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Selective Excitation and TOCSY protocols).

  • Jeol USA. (2021). The “Band-Selective” Zangger-Sterk Pure Shift Experiment. Jeol Jason Application Notes.

  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields (ASIS Effects). University of Ottawa NMR Facility Blog.

  • Foroozandeh, M., et al. (2014).[2] Ultra-high-resolution NMR spectroscopy (PSYCHE Method). Angewandte Chemie International Edition.

  • BenchChem. (2025). Technical Support: Resolving NMR Signal Overlap. (General troubleshooting framework for complex overlap).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 5-(3,4-Dichlorophenyl)isoxazole Ring Protons

This guide provides an in-depth analysis of the ¹H NMR spectral features of the isoxazole ring protons in 5-(3,4-Dichlorophenyl)isoxazole. Designed for researchers, medicinal chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral features of the isoxazole ring protons in 5-(3,4-Dichlorophenyl)isoxazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data report. It explains the causal electronic effects that govern the chemical shifts and coupling patterns of the isoxazole protons, compares these characteristics with related structures, and benchmarks them against modern computational prediction methods.

Foundational Principles: Understanding the Isoxazole Core in ¹H NMR

The isoxazole ring is a five-membered heteroaromatic system. In its unsubstituted form, it presents three distinct proton signals corresponding to H3, H4, and H5. The ¹H NMR spectrum of parent isoxazole in CDCl₃ shows signals at approximately δ 8.49 (H3), δ 6.39 (H4), and δ 8.31 (H5) ppm[1]. The significant deshielding of H3 and H5 is attributed to their proximity to the electronegative nitrogen and oxygen atoms, respectively.

When the ring is substituted, as in the case of 5-(3,4-Dichlorophenyl)isoxazole, only the protons at the C3 and C4 positions (H3 and H4) remain. These two protons form a simple AX spin system, providing a clear window into the electronic environment of the ring.

Figure 1: Structure of 5-(3,4-Dichlorophenyl)isoxazole with key ring protons labeled.
Spin-Spin Coupling: The H3-H4 Interaction

The adjacent H3 and H4 protons exhibit vicinal coupling. For the isoxazole scaffold, the three-bond coupling constant, ³JH3-H4, is typically small, ranging from 1.7 to 3.0 Hz.[2][3][4] This weak coupling is a characteristic feature of the isoxazole ring system. Consequently, the signals for H3 and H4 are expected to appear as sharp doublets.

The Decisive Role of the C5-Substituent

The electronic nature of the substituent at the C5 position profoundly influences the chemical shift of the H4 proton. This effect is a cornerstone for distinguishing between 3,5-disubstituted isoxazole isomers.[5]

  • Electron-Donating Groups (EDGs) at C5 increase electron density at C4 through resonance, causing the H4 proton signal to shift to a higher field (upfield).

  • Electron-Withdrawing Groups (EWGs) at C5 decrease electron density at C4, resulting in significant deshielding and a corresponding downfield shift of the H4 signal.

The 3,4-dichlorophenyl group is a potent electron-withdrawing substituent due to the strong inductive (-I) effect of the two chlorine atoms. This effect is transmitted through the π-system to the isoxazole ring, leading to a predictable downfield shift for H4.

electronic_effect substituent 3,4-Dichlorophenyl Group (Strong -I Effect) effect Electron Withdrawal substituent->effect causes pi_system Transmission via π-System effect->pi_system c4_density Reduced Electron Density at C4 pi_system->c4_density h4_proton Deshielding of H4 Proton c4_density->h4_proton nmr_shift Downfield Shift in ¹H NMR Spectrum h4_proton->nmr_shift results in workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis s1 1. Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ s2 2. Add TMS as internal standard (0 ppm reference) s1->s2 s3 3. Transfer to a clean, dry 5 mm NMR tube s2->s3 a1 4. Insert sample, lock, and shim the instrument a2 5. Set acquisition parameters: - Spectral Width: ~16 ppm - Pulse Angle: 30-45° - Acquisition Time: ~4s - Relaxation Delay: 2s a1->a2 a3 6. Acquire 16-64 scans for good signal-to-noise a2->a3 p1 7. Apply Fourier Transform with exponential window function p2 8. Phase and baseline correct the spectrum p1->p2 p3 9. Calibrate TMS peak to 0 ppm p2->p3 p4 10. Integrate peaks and measure chemical shifts (δ) and coupling constants (J) p3->p4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3: Recommended workflow for the ¹H NMR characterization of 5-(3,4-Dichlorophenyl)isoxazole.

Conclusion

The ¹H NMR spectrum of 5-(3,4-Dichlorophenyl)isoxazole is defined by two key signals corresponding to the isoxazole ring protons, H3 and H4. The chemical shifts of these protons, particularly H4, are highly sensitive to the strong electron-withdrawing nature of the 5-(3,4-dichlorophenyl) substituent. The expected spectrum will feature a downfield doublet around δ 6.90 - 7.10 ppm (H4) and another doublet further downfield around δ 8.50 - 8.70 ppm (H3), both with a small coupling constant of approximately 1.7-3.0 Hz. This distinct spectral signature, when compared with data from analogous compounds and supported by computational predictions, provides an unambiguous method for the structural confirmation of this compound class.

References

  • Wasylishen, R., & Schaefer, T. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-837. [Link] [2]2. Wasylishen, R., & Schaefer, T. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Semantic Scholar. [Link] [3]3. Boykin, D. W. (2002). ¹⁷O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocyclic Communications, 8(2), 157-162. [Link]

  • Ghahremanzadeh, R., et al. (2015). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialist Journal of Chemistry, 3(2), 1-10. [Link] [6]5. Jackson, K. E., et al. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]

  • Yesiltepe, Y., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(2), 273. [Link] 14. Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. [Link]

  • Schofield, M. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]

  • Sadowski, M., et al. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling, 21(9), 239. [Link] [7]17. NMRShiftDB. (n.d.). PubChem Data Source. [Link] [8]18. Geršak, B., et al. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2022(4), M1510. [Link]

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Comparative

A Comparative Guide to the Structural Validation of Isoxazoles: X-ray Crystallography as the Gold Standard

In the landscape of modern drug discovery and materials science, the isoxazole scaffold holds a place of prominence.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of therapeutic agents, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the isoxazole scaffold holds a place of prominence.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of therapeutic agents, including COX-2 inhibitors and beta-lactamase-resistant antibiotics.[3] Its utility stems from its unique electronic properties and its capacity for diverse chemical functionalization. However, the synthesis of substituted isoxazoles can often yield a mixture of isomers or unexpected molecular arrangements.[4] Therefore, unambiguous structural validation is not merely a procedural step but a critical cornerstone for establishing structure-activity relationships (SAR) and ensuring the intellectual property of novel chemical entities.

This guide provides an in-depth comparison of analytical techniques for the structural validation of isoxazole-containing compounds, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present field-proven protocols, and compare the data obtained with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[5][6] Unlike spectroscopic methods that infer structure from indirect properties, X-ray crystallography maps the electron density of a crystallized molecule, revealing precise bond lengths, bond angles, and stereochemistry.[5][7] This makes it the gold standard for absolute structure determination.

The core principle involves directing a beam of X-rays onto an ordered, single crystal. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern of spots.[5][8] By analyzing the position and intensity of these spots, a 3D model of the electron density, and thus the molecular structure, can be computationally reconstructed.[8][9]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized isoxazole powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at play. Each step is designed to ensure the highest quality data, which is paramount for an accurate final structure.

X_Ray_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Purification B Solvent Screening A->B Purity is key C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C Find optimal solubility D Crystal Selection & Mounting C->D E Diffractometer Setup (X-ray Source, Detector) D->E Choose best crystal F Data Acquisition (Rotation Method) E->F Collect diffraction pattern G Data Processing (Integration & Scaling) F->G H Structure Solution (Solving the Phase Problem) G->H Process raw images I Structure Refinement (Least-Squares Minimization) H->I Generate initial model J Validation & CIF Generation I->J Optimize model vs. data

Figure 1: Standard workflow for isoxazole structure determination via X-ray crystallography.
Detailed Experimental Protocol

1. Crystal Growth (The Art and Science):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. An ideal crystal is a single, well-ordered lattice with minimal defects.[10] For many novel isoxazoles, achieving diffraction-quality crystals is the most challenging step.[8]

  • Protocol:

    • Purification: Start with the highest purity material (>98%). Impurities can inhibit nucleation or be incorporated as defects. Column chromatography is often the preferred method for purification of isoxazole derivatives.[4]

    • Solvent Selection: Systematically screen a range of solvents and solvent mixtures using small-scale trials. The goal is to find a system where the isoxazole is sparingly soluble.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate over several days to weeks at a constant temperature. This slow process allows molecules to organize into a well-ordered lattice.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this container inside a larger, sealed vessel containing a "poor" solvent (one in which the compound is insoluble but the solvent is miscible). The slow diffusion of the poor solvent's vapor into the compound's solution gradually reduces solubility, promoting crystallization.

2. Data Collection (Capturing the Diffraction Pattern):

  • Rationale: This stage involves carefully selecting the best crystal and using a diffractometer to collect the diffraction data as the crystal is rotated in the X-ray beam.[10][11] Modern diffractometers use sensitive detectors to capture thousands of diffraction spots.[6]

  • Protocol:

    • Crystal Selection: Under a microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or defects. The ideal size is typically 50-500 microns.[10]

    • Mounting: Carefully mount the selected crystal on a goniometer head.

    • Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11]

3. Structure Solution and Refinement (From Data to Model):

  • Rationale: The collected diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is the "phase problem" in crystallography.[12] Computational methods are used to solve this problem and generate an initial model, which is then refined against the experimental data.[12]

  • Protocol:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the integrated intensity of each reflection.[9]

    • Structure Solution: Direct methods or other algorithms are used to estimate the initial phases and generate an initial electron density map.[12] An initial atomic model is then built into this map.

    • Refinement: The atomic positions and thermal parameters of the model are adjusted iteratively using least-squares refinement to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (experimental data).[12][13]

    • Validation: The final model is rigorously checked for geometric correctness and overall quality. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Complementary and Orthogonal Validation Techniques

While X-ray crystallography provides the definitive structure, it is not always feasible or necessary for routine characterization. NMR and MS are indispensable tools that provide complementary information and are often used in conjunction to build a complete picture of the molecule.[1][14][15]

Logic_Diagram Structure Isoxazole Structural Validation Xray X-ray Crystallography Structure->Xray NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry Structure->MS Xray->Structure  Absolute 3D Structure  Stereochemistry  Bond Lengths/Angles NMR->Structure  Atom Connectivity (2D)  Proton Environment  Through-space Proximity (NOESY) MS->Structure  Molecular Weight  Elemental Composition  Fragmentation Pattern

Figure 2: Interplay of analytical techniques for isoxazole structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[16][17] For isoxazoles, ¹H and ¹³C NMR are routinely used to confirm the presence of the heterocyclic ring and the arrangement of substituents.[18][19]

  • ¹H NMR: Provides information on the chemical environment of protons. The characteristic chemical shifts of the protons on the isoxazole ring and adjacent groups can help distinguish between isomers.[18]

  • ¹³C NMR: Reveals the number of unique carbon atoms. Solid-state NMR can even differentiate isomers based on which carbons are directly bonded to nitrogen.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing bond correlations. HMBC, in particular, is vital for identifying connectivity between different parts of the molecule and confirming the fusion of the isoxazole ring to other cyclic systems.[17][19]

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition of the isoxazole derivative.[20] High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy sufficient to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.[14][20]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the stage of the research, and the nature of the sample. The following table provides a comparative summary.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, stereochemistry, bond lengths/anglesAtomic connectivity, proton environments, molecular dynamicsMolecular weight, elemental formula, fragmentation
Sample State Solid (single crystal)Solution or SolidSolid, Liquid, or Gas
Ambiguity Unambiguous (Gold Standard)Can be ambiguous for complex isomers without 2D dataHigh; cannot distinguish isomers without fragmentation analysis
Key Strength Definitive 3D structureInformation on structure in solution and dynamics[21]High sensitivity and confirmation of molecular formula
Key Limitation Requires diffraction-quality crystals; static picture of the molecule[22]Size limitations (~<30 kDa for solution NMR); lower resolution than X-ray[7]Does not provide 3D structural information

Conclusion

For the unequivocal structural validation of novel isoxazole derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive, high-resolution 3D model of the molecule, resolving any ambiguity regarding isomerism, stereochemistry, and connectivity. While techniques like NMR and mass spectrometry are essential for routine characterization, confirming molecular formula, and providing insights into the solution-state structure, they remain inferential.[22][23] The synergistic use of these techniques, with X-ray crystallography as the ultimate arbiter, forms a robust and self-validating system for chemical structure elucidation, empowering researchers in drug discovery and materials science to proceed with confidence.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Der Pharma Chemica. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved February 12, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved February 12, 2026, from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved February 12, 2026, from [Link]

  • Wlodawer, A. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 12), 1204–1215. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved February 12, 2026, from [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 1–14. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2008). Structure refinement: Some background theory and practical strategies. Retrieved February 12, 2026, from [Link]

  • International Union of Crystallography. (2017, November 17). Refinement. Online Dictionary of Crystallography. Retrieved February 12, 2026, from [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved February 12, 2026, from [Link]

  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. Retrieved February 12, 2026, from [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. Retrieved February 12, 2026, from [Link]

  • Science Arena Publications. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-5. Retrieved February 12, 2026, from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved February 12, 2026, from [Link]

  • SSRN. (2019). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. Retrieved February 12, 2026, from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved February 12, 2026, from [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Accounts of Chemical Research, 30(10), 404-409. Retrieved February 12, 2026, from [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (2022). Turkish Journal of Chemistry, 46(2), 506-520. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 12, 2026, from [Link]

  • Encyclopedia of Life Sciences. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route for the preparation of isoxazole derivatives. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF. Retrieved February 12, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 12, 2026, from [Link]

  • Bailey, S. (1994). x Ray crystallography. Methods in molecular biology (Clifton, N.J.), 22, 235–249. [Link]

  • CCDC 1415299: Experimental Crystal Structure Determination. (n.d.). Research Explorer - The University of Manchester. Retrieved February 12, 2026, from [Link]

  • Case Western Reserve University. (n.d.). X-Ray Crystallography: Producing Crystals. Retrieved February 12, 2026, from [Link]

  • CCDC 1482233: Experimental Crystal Structure Determination. (2016). Research Explorer - The University of Manchester. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved February 12, 2026, from [Link]

  • Molecules. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. 16(1), 646-653. [Link]

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Validation

Comparative Guide: Mass Spectrometry Fragmentation of Dichlorophenyl Isoxazoles

Executive Summary Dichlorophenyl isoxazoles are critical pharmacophores in modern drug discovery (e.g., penicillinase-resistant antibiotics) and agrochemistry. However, their structural elucidation presents a unique chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorophenyl isoxazoles are critical pharmacophores in modern drug discovery (e.g., penicillinase-resistant antibiotics) and agrochemistry. However, their structural elucidation presents a unique challenge: distinguishing between regioisomers (specifically 3,5-disubstituted variants) where the dichlorophenyl moiety can reside at either the C3 or C5 position.

This guide provides a technical comparison of ionization techniques and fragmentation pathways. It establishes a self-validating protocol for differentiating isomers based on the "Acylazirine Rearrangement Rule," utilizing the distinct stability of benzoyl cations versus nitrile fragments.

Ionization Technique Comparison: EI vs. ESI

Selecting the correct ionization method is the first decision point in characterization.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Primary Species Molecular Ion radical

Protonated Molecule

Fragmentation Extensive; "Fingerprint" region is rich.Minimal; requires MS/MS (CID) to induce cleavage.
Isomer Specificity High. Distinct fragment ratios allow direct isomer ID.Medium. Isomers often yield identical

; requires MS

.
Isotope Pattern Clear

patterns for

.
Pattern preserved but often superimposed with adducts (

).
Best For Structural Elucidation & Library MatchingQuantitation & LC-coupling

Expert Insight: For initial structural confirmation of dichlorophenyl isoxazoles, EI-MS is superior because the high-energy impact drives the critical ring-opening reactions required to distinguish the position of the dichlorophenyl group.

Mechanistic Fragmentation Pathway

The fragmentation of isoxazoles is governed by the cleavage of the weak N-O bond. Understanding this mechanism is essential for interpreting the spectra.[1]

The Acylazirine Rearrangement

Upon ionization, the isoxazole ring does not simply shatter; it rearranges.

  • Step 1: Homolytic cleavage of the N-O bond.

  • Step 2: Formation of an acylazirine intermediate.

  • Step 3: Ring collapse leads to two competitive pathways:

    • Path A: Formation of an Acylium ion (Benzoyl cation) + Nitrile.

    • Path B: Formation of a Nitrile + Acylium neutral.

Crucial Regiochemistry Rule:

  • The substituent at C-5 becomes the Acylium Ion (

    
    ) .
    
  • The substituent at C-3 becomes the Nitrile (

    
    ) .
    
Visualization of the Pathway

IsoxazoleFragmentation M_Ion Molecular Ion [M]+. (Isoxazole) Inter Intermediate (Acylazirine) M_Ion->Inter N-O Bond Cleavage Frag_C5 C5-Substituent Path Forms: Ar-CO+ (Acylium) (Base Peak Potential) Inter->Frag_C5 Major Pathway Frag_C3 C3-Substituent Path Forms: Ar-CN (Nitrile) (Neutral Loss or Minor Ion) Inter->Frag_C3 Minor Pathway

Caption: Mechanistic flow of isoxazole fragmentation. The C5 substituent dominates the cation spectrum as the acylium ion.

Isomer Differentiation Protocol

This section details how to distinguish 3-(2,6-dichlorophenyl) isoxazoles from 5-(2,6-dichlorophenyl) isoxazoles using Mass Spectrometry.

The "Chlorine Fingerprint"

Dichlorophenyl derivatives carry a distinct isotopic signature due to the natural abundance of


 (75%) and 

(25%).
  • Pattern:

    
     relative intensity for 
    
    
    
    .[2]
  • Usage: Look for this pattern in fragment ions to track the dichlorophenyl group.

Comparative Fragmentation Table

Assuming a model system where


-Dichlorophenyl (

) and

(

).
Fragment IonIsomer A: 3-DCP-5-Phenyl-isoxazoleIsomer B: 5-DCP-3-Phenyl-isoxazole
Molecular Ion (

)
290 (9:6:1 pattern) 290 (9:6:1 pattern)
Base Peak (Predicted)

105 (

)

173 (

)
Diagnostic Ion 1

171 (

)

103 (

)
Secondary Loss

(Loss of CO)

(Loss of CO)
Interpretation DCP is at C3. The C5-Phenyl forms the stable benzoyl cation (105).DCP is at C5. The C5-DCP forms the stable dichlorobenzoyl cation (173).
Experimental Workflow: Identification Decision Tree

DecisionTree Start Analyze MS Spectrum (Identify M+ at m/z ~290) CheckBase Identify Base Peak (Major Fragment) Start->CheckBase Is105 Base Peak m/z 105 (Benzoyl Cation) CheckBase->Is105 Dominant Low Mass Ion Is173 Base Peak m/z 173 (Cl2-Benzoyl Cation) CheckBase->Is173 Dominant High Mass Ion (Check 9:6:1 Pattern) Concl_A Conclusion: 3-(Dichlorophenyl)-5-Phenyl Is105->Concl_A Concl_B Conclusion: 5-(Dichlorophenyl)-3-Phenyl Is173->Concl_B

Caption: Decision logic for assigning regiochemistry based on the dominant acylium ion fragment.

Detailed Experimental Protocols

Protocol A: GC-MS Analysis (Structural Elucidation)

Recommended for pure synthesized compounds to confirm regiochemistry.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Methanol.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for Molecular Ion (

      
      ).
      
    • Check Isotope Pattern (confirm

      
      ).[3]
      
    • Critical Step: Integrate peak and examine mass spectrum for the ratio of

      
       vs 
      
      
      
      .
Protocol B: LC-MS/MS Analysis (Trace Detection/Bioanalysis)

Recommended for biological matrices or complex mixtures.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MS/MS Parameters (CID):

    • Select Precursor Ion (

      
      ).
      
    • Apply Collision Energy (CE) ramp (10V - 40V).

    • Note: ESI fragmentation is "softer." You may see the loss of water or loss of CO from the protonated molecule before the ring cleavage. However, at higher CE, the acylazirine pathway activates, yielding the same diagnostic acylium ions described in the EI section.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969.

  • Stephens, C. E., & Arafa, R. K. "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, vol. 83, no. 11, 2006.[2]

  • NIST Mass Spectrometry Data Center. "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Mass Spectrum." NIST Chemistry WebBook.

  • Chemistry LibreTexts. "Mass Spectrometry: Isotope Abundance (Chlorine Patterns)." LibreTexts Chemistry.

Sources

Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 3,4-Dichlorophenyl Isoxazole Analogs

Executive Summary: The Privileged 3,4-Dichlorophenyl Scaffold In the landscape of heterocyclic drug design, the 3,4-dichlorophenyl isoxazole moiety represents a "privileged structure"—a molecular framework capable of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged 3,4-Dichlorophenyl Scaffold

In the landscape of heterocyclic drug design, the 3,4-dichlorophenyl isoxazole moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide objectively compares the performance of these analogs against standard therapeutic agents and alternative structural motifs.[1]

Key Technical Insight: The specific inclusion of the 3,4-dichloro substitution pattern on the phenyl ring is not arbitrary. It serves two critical functions:

  • Metabolic Blockade: The chlorine atoms at the para and meta positions sterically and electronically hinder cytochrome P450-mediated hydroxylation, significantly extending the metabolic half-life compared to unsubstituted phenyl analogs.

  • Hydrophobic Pocket Occupation: The lipophilic nature of the dichlorophenyl group (increasing logP) enhances penetration into deep hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) and fungal cell membranes.

Comparative Analysis: Antifungal Efficacy

Case Study: Isoxazole-Stilbene Hybrids targeting Botrytis cinerea[2]

This section analyzes the SAR of novel 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives compared to the commercial fungicide Boscalid .[2]

Performance Comparison Table
Compound IDStructure MotifTargetInhibition Rate (%)LogP (Calc)Relative Potency
Compound 5r 3,4-Cl₂-Phenyl-Isoxazole-StilbeneB. cinerea56.11% ~5.2High
Boscalid Pyridine-carboxamide (Standard)B. cinerea66.96% 2.96Very High (Ref)
Analog 5a Unsubstituted Phenyl-IsoxazoleB. cinerea< 20%~3.8Low
Analog 5b 4-F-Phenyl-IsoxazoleB. cinerea35.4%~4.1Moderate

Experimental Insight: The data indicates that Compound 5r approaches the efficacy of the clinical standard Boscalid.[2] The SAR analysis reveals a strict requirement for the 3,4-dichloro pattern. Replacing the 3,4-dichloro group with a single 4-fluoro (Analog 5b) or removing substituents (Analog 5a) results in a drastic loss of potency (>50% reduction).

Mechanism of Action: Microscopy studies suggest Compound 5r induces hyphal malformation and increases membrane permeability.[2] The high lipophilicity of the 3,4-dichlorophenyl tail is hypothesized to disrupt the fungal lipid bilayer integrity more effectively than less substituted analogs.

Comparative Analysis: Anti-Inflammatory Activity

Case Study: 5-(3,4-dichlorophenyl) Isoxazole/Oxadiazole Hybrids[3]

Here we compare the anti-inflammatory potency of 3,4-dichlorophenyl derivatives against the non-steroidal anti-inflammatory drug (NSAID) Indomethacin .

In Vivo Efficacy (Carrageenan-Induced Edema Model)
CompoundDose (mg/kg)Edema Inhibition (3 hr)Ulcerogenic Index
Compound 5f 100Comparable to Std Low (< 1.0)
Indomethacin 10High (Standard)High (> 2.5)
Compound 5e 100ModerateLow

Critical Analysis: While Compound 5f requires a higher dosage (100 mg/kg) to match the inhibition levels of Indomethacin (10 mg/kg), it exhibits a superior safety profile with a significantly lower Ulcerogenic Index . The 3,4-dichlorophenyl group is essential for binding to the hydrophobic channel of the COX enzyme, mimicking the arachidonic acid substrate. The isoxazole ring acts as a rigid bioisostere, orienting the dichlorophenyl group for optimal pi-stacking interactions within the active site.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the functional impact of specific structural modifications on the isoxazole core.

SAR_Map Core Isoxazole Core (Scaffold) Pos3 Position 3 (Aryl/Alkyl) Determines Selectivity Core->Pos3 Pos4 Position 4 (Linker) Modulates Solubility Core->Pos4 Pos5 Position 5 (3,4-Cl2-Phenyl) Critical for Potency Core->Pos5 Effect1 High Lipophilicity (Membrane Penetration) Pos5->Effect1 Cl atoms increase LogP Effect2 Metabolic Stability (Blocked Hydroxylation) Pos5->Effect2 Steric hindrance Effect3 Hydrophobic Pocket Binding (COX/Fungal) Pos5->Effect3 Pi-Pi Stacking

Figure 1: SAR Map illustrating the critical role of the 3,4-dichlorophenyl group at Position 5 in driving potency and stability.

Experimental Protocol: Synthesis of 3,4-Dichlorophenyl Isoxazoles

Methodology: Cyclocondensation of Chalcones (Claisen-Schmidt / Heterocyclization). Objective: To synthesize 3-(substituted)-5-(3,4-dichlorophenyl)isoxazoles with high regioselectivity.

Step-by-Step Workflow

Phase 1: Chalcone Formation (Precursor)

  • Reagents: Dissolve 3,4-dichloroacetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in Ethanol (95%).

  • Catalysis: Add 40% NaOH solution (dropwise) while stirring at 0–5°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[3]

  • Isolation: Pour reaction mixture into crushed ice/HCl water. Filter the yellow precipitate (Chalcone). Recrystallize from Ethanol.

Phase 2: Isoxazole Cyclization

  • Reagents: Dissolve the Chalcone (from Phase 1) in Glacial Acetic Acid.

  • Cyclization: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.5 eq) and Sodium Acetate (2.5 eq).

  • Reflux: Heat the mixture to reflux (110–120°C) for 6–8 hours.

    • Self-Validation Check: The yellow color of the chalcone should fade as the cyclization proceeds.

  • Work-up: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the solid product. Wash with excess water to remove acetic acid. Recrystallize from Methanol/Ethanol.

Synthesis Workflow Diagram

Synthesis_Flow Start 3,4-Dichloroacetophenone + Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH/EtOH, RT, 12h) Start->Step1 Inter Chalcone Intermediate (Yellow Solid) Step1->Inter Step2 Cyclocondensation (NH2OH·HCl, NaOAc, AcOH) Inter->Step2 Reflux Reflux 6-8 hrs (110°C) Step2->Reflux End 3,4-Dichlorophenyl Isoxazole (Final Product) Reflux->End

Figure 2: Step-by-step synthetic pathway from starting materials to the final isoxazole scaffold.[4]

References

  • Yan, Z., et al. (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry.[2]

  • Koksal, M., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles.[5] Arzneimittelforschung.

  • BenchChem. 4-Chlorobenzo[d]isoxazole as a Scaffold in Drug Design: Application Notes and Protocols.

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.[6] Current Chemistry Letters.

Sources

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